Super-tdu tfa
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C239H370F3N65O72S |
|---|---|
Peso molecular |
5395 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C237H369N65O70S.C2HF3O2/c1-23-124(16)188(293-203(339)143(71-74-172(243)310)269-207(343)150(93-119(6)7)278-210(346)154(98-133-106-254-137-58-34-33-57-135(133)137)285-227(363)190(128(20)308)296-216(352)157(102-181(320)321)262-178(316)110-256-195(331)148(91-117(2)3)276-217(353)164(114-305)288-200(336)138(59-35-39-78-238)265-192(328)125(17)260-205(341)151(95-130-51-27-24-28-52-130)279-211(347)155(99-134-107-251-116-259-134)282-212(348)158(103-182(322)323)283-213(349)160(105-184(326)327)286-225(361)185(121(10)11)290-194(330)136(242)112-303)224(360)258-108-176(314)255-109-177(315)264-163(113-304)196(332)257-111-179(317)263-162(101-175(246)313)231(367)298-85-45-65-166(298)219(355)270-140(61-37-41-80-240)202(338)294-189(127(19)307)226(362)261-126(18)193(329)275-156(100-174(245)312)215(351)291-186(122(12)13)233(369)300-87-48-68-169(300)220(356)271-144(72-75-173(244)311)204(340)295-191(129(21)309)228(364)292-187(123(14)15)234(370)301-88-49-69-170(301)221(357)272-145(77-90-373-22)201(337)267-142(64-44-83-253-237(249)250)198(334)277-149(92-118(4)5)206(342)268-141(63-43-82-252-236(247)248)197(333)266-139(60-36-40-79-239)199(335)287-161(94-120(8)9)230(366)297-84-46-66-167(297)223(359)284-159(104-183(324)325)214(350)289-165(115-306)218(354)281-153(97-132-55-31-26-32-56-132)209(345)280-152(96-131-53-29-25-30-54-131)208(344)273-146(62-38-42-81-241)229(365)302-89-50-70-171(302)232(368)299-86-47-67-168(299)222(358)274-147(235(371)372)73-76-180(318)319;3-2(4,5)1(6)7/h24-34,51-58,106-107,116-129,136,138-171,185-191,254,303-309H,23,35-50,59-105,108-115,238-242H2,1-22H3,(H2,243,310)(H2,244,311)(H2,245,312)(H2,246,313)(H,251,259)(H,255,314)(H,256,331)(H,257,332)(H,258,360)(H,260,341)(H,261,362)(H,262,316)(H,263,317)(H,264,315)(H,265,328)(H,266,333)(H,267,337)(H,268,342)(H,269,343)(H,270,355)(H,271,356)(H,272,357)(H,273,344)(H,274,358)(H,275,329)(H,276,353)(H,277,334)(H,278,346)(H,279,347)(H,280,345)(H,281,354)(H,282,348)(H,283,349)(H,284,359)(H,285,363)(H,286,361)(H,287,335)(H,288,336)(H,289,350)(H,290,330)(H,291,351)(H,292,364)(H,293,339)(H,294,338)(H,295,340)(H,296,352)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,371,372)(H4,247,248,252)(H4,249,250,253);(H,6,7)/t124-,125-,126-,127+,128+,129+,136-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,185-,186-,187-,188-,189-,190-,191-;/m0./s1 |
Clave InChI |
AFDAQJQZLMIYJF-LRXUSYONSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Super-tdu TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Super-tdu, a novel therapeutic peptide, has emerged as a potent and selective inhibitor of the YAP-TEAD transcriptional complex. This document provides a comprehensive overview of the mechanism of action of Super-tdu trifluoroacetate (B77799) (TFA), detailing its molecular interactions, downstream signaling effects, and its impact on cancer cell biology. The information presented herein is synthesized from seminal research findings to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of Super-tdu's function.
Core Mechanism of Action: Competitive Inhibition of the YAP-TEAD Interaction
Super-tdu is a biomimetic peptide designed to function as a direct antagonist of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction.[1][2][3][4] The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process and is not involved in the biological mechanism of action.
The primary mechanism of Super-tdu revolves around its ability to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for binding to TEAD transcription factors.[4] Super-tdu achieves this by competitively binding to the TEAD coiled-coil domain, thereby physically occluding the binding of YAP. This disruption of the YAP-TEAD complex is the pivotal event in its mechanism of action, leading to the inhibition of TEAD-mediated transcription.
The Hippo Signaling Pathway and the Role of YAP/TEAD
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. When the Hippo pathway is active, YAP is phosphorylated and sequestered in the cytoplasm, leading to its degradation. However, in many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP to translocate to the nucleus. In the nucleus, YAP acts as a transcriptional co-activator by binding to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
Super-tdu's Intervention in the Hippo Pathway
Super-tdu directly interferes with the final step of the canonical Hippo pathway's oncogenic output. By preventing the formation of the YAP-TEAD transcriptional complex, Super-tdu effectively blocks the downstream genetic program regulated by this complex. This leads to a reduction in the expression of key YAP-TEAD target genes, including Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic inducer 61 (CYR61), and Caudal Type Homeobox 2 (CDX2).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Super-tdu action on the YAP-TEAD signaling pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of Super-tdu.
Table 1: In Vitro Efficacy of Super-tdu in Gastric Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Result |
| MGC-803 | Cell Viability | Not specified | 48h | >50% inhibition |
| BGC-823 | Cell Viability | Not specified | 48h | Significant inhibition |
| HGC27 | Cell Viability | Not specified | 48h | Significant inhibition |
| MKN-45 | Cell Viability | Not specified | 48h | No significant inhibition |
| MGC-803 | Colony Formation | Not specified | Not specified | Stronger inhibition than TDU domain |
Data synthesized from multiple sources referencing the primary literature.
Table 2: In Vivo Efficacy of Super-tdu in a Gastric Cancer Xenograft Model
| Animal Model | Dosage | Administration | Treatment Duration | Result |
| BALB/cA nu/nu mice | 50 µg/kg | Tail vein injection | Not specified | Dose-dependent decrease in tumor size and weight |
| BALB/cA nu/nu mice | 500 µg/kg | Tail vein injection | Not specified | Dose-dependent decrease in tumor size and weight |
Data synthesized from multiple sources referencing the primary literature.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Super-tdu.
Cell Culture
Gastric cancer cell lines (MGC-803, BGC-823, HGC27, MKN-45) and other specified cell lines (HeLa, HCT116, A549, MCF-7, Jurkat, Raji) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.
Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
-
Cell Lysis: Cells treated with Super-tdu or a vehicle control are washed with ice-cold PBS and lysed in IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G-agarose beads. The supernatant is then incubated with an anti-TEAD antibody or control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against YAP and TEAD to detect the interaction. A reduction in the amount of co-precipitated YAP in Super-tdu treated cells indicates inhibition of the YAP-TEAD interaction.
Cell Viability Assay (ATP-based)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Super-tdu (e.g., 0-320 ng/ml) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
ATP Measurement: An ATP-based cell viability assay reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
-
Luminescence Reading: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: A low density of single cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Treatment: The following day, cells are treated with various concentrations of Super-tdu or a vehicle control.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium is changed every 2-3 days.
-
Staining: Colonies are fixed with methanol (B129727) and stained with a solution of crystal violet.
-
Quantification: The number of colonies (typically defined as a cluster of >50 cells) in each well is counted manually or using an automated colony counter. The plating efficiency and surviving fraction are calculated to determine the effect of Super-tdu on the clonogenic potential of the cells.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A suspension of gastric cancer cells (e.g., MGC-803) is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Treatment Administration: Super-tdu is administered to the treatment group via a specified route (e.g., tail vein injection) at defined doses (e.g., 50 or 500 µg/kg) and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissues can be further analyzed by immunohistochemistry or western blotting to assess the in vivo target engagement of Super-tdu.
Conclusion
This compound represents a targeted therapeutic strategy that directly disrupts the oncogenic activity of the YAP-TEAD transcriptional complex. Its mechanism of action, centered on the competitive inhibition of this protein-protein interaction, leads to the downregulation of pro-proliferative and anti-apoptotic genes. The in vitro and in vivo data strongly support its potential as a therapeutic agent for cancers characterized by aberrant Hippo pathway signaling and high YAP/VGLL4 ratios. The experimental protocols provided herein offer a framework for the further investigation and development of this promising class of peptide-based cancer therapeutics.
References
Super-tdu TFA Peptide: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Super-tdu TFA peptide has emerged as a promising therapeutic agent, specifically designed to disrupt the oncogenic interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs). This technical guide provides a comprehensive overview of the this compound peptide, detailing its structure, mechanism of action, and the experimental methodologies used to characterize its function. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this novel peptide inhibitor.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation, often leading to the hyperactivity of the transcriptional coactivator YAP, is a common feature in various human cancers.[1] Nuclear YAP forms a complex with TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[2] The interaction between YAP and TEAD is therefore a prime target for anti-cancer drug development.
Super-tdu is a synthetic peptide designed as a potent inhibitor of the YAP-TEAD interaction.[3][4] It acts as a mimetic of Vestigial-like family member 4 (VGLL4), a natural antagonist of YAP. By competitively binding to TEADs, Super-tdu effectively displaces YAP, leading to the downregulation of target gene expression and subsequent inhibition of tumor growth.[3][4] This guide delves into the technical details of the this compound peptide, providing a resource for researchers and drug developers in the field of oncology.
Structure and Synthesis of this compound
Super-tdu is a 47-amino acid chimeric peptide. Its design is based on the fusion of a VGLL4-derived alpha-helix and the YAP omega-loop, the key domains responsible for TEAD binding.[5] This hybrid structure allows Super-tdu to effectively compete with YAP for TEAD binding. The "TFA" designation refers to the trifluoroacetic acid salt form of the peptide, which is commonly used to ensure stability and solubility of synthetic peptides.
Table 1: Physicochemical Properties of Super-tdu Peptide
| Property | Value |
| Full Amino Acid Sequence | Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-Val-Pro-Met-Arg-Leu-Arg-Lys-Leu-Pro-Asp-Ser-Phe-Phe-Lys-Pro-Pro-Glu |
| Molecular Formula | C237H369N65O70S |
| Molecular Weight | 5279.94 Da |
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
A detailed, step-by-step protocol for the synthesis of a 47-amino acid peptide like Super-tdu using Fmoc/tBu solid-phase chemistry is outlined below. This protocol is a generalized representation and may require optimization for specific sequences.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents (DMF, DCM, Diethyl ether)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple the C-terminal Fmoc-protected amino acid (Glutamic acid) to the resin using a coupling agent like HCTU and DIPEA in DMF.
-
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid along with the coupling agent and base to the resin. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat this cycle for all 47 amino acids in the Super-tdu sequence.
-
-
Cleavage and Deprotection:
-
Wash the fully synthesized peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mechanism of Action: The Hippo-YAP Signaling Pathway
Super-tdu exerts its anti-tumor effects by intervening in the Hippo-YAP signaling pathway. The core of this pathway is a kinase cascade that, when active, phosphorylates YAP, leading to its cytoplasmic retention and degradation.[1] In many cancers, this pathway is inactive, allowing unphosphorylated YAP to translocate to the nucleus and bind to TEAD transcription factors. This complex then activates the transcription of genes that promote cell growth and survival.
Super-tdu mimics the action of VGLL4, a natural inhibitor of the YAP-TEAD interaction. By binding to TEADs with high affinity, Super-tdu competitively inhibits the binding of YAP, thereby preventing the transcription of its target genes.
Quantitative Data
The efficacy of Super-tdu has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 2: In Vitro Activity of Super-tdu
| Cell Line | Cancer Type | Assay | Concentration/Effect |
| MGC-803 | Gastric Cancer | Cell Viability | Significant inhibition of cell growth.[6] |
| BGC-823 | Gastric Cancer | Colony Formation | Inhibition of colony formation.[6] |
| HGC27 | Gastric Cancer | Cell Viability | Inhibition of cell viability.[6] |
| HeLa | Cervical Cancer | Cell Growth | Significant inhibition of growth.[6] |
| HCT116 | Colon Cancer | Cell Growth | Significant inhibition of growth.[6] |
| A549 | Lung Cancer | Cell Growth | Significant inhibition of growth.[6] |
| MCF-7 | Breast Cancer | Cell Growth | Significant inhibition of growth.[6] |
| MGC-803 | Gastric Cancer | Gene Expression | Downregulation of YAP-TEADs target genes CTGF, CYR61, and CDX2.[6] |
Note: Specific IC50 values for the full-length Super-tdu peptide are not consistently reported in the public domain. The data reflects observed inhibitory effects at tested concentrations.
Table 3: In Vivo Efficacy of Super-tdu in a Gastric Cancer Mouse Model
| Animal Model | Dosage | Administration Route | Outcome |
| BALB/cA nu/nu mice | 50 µg/kg or 500 µg/kg (daily) | Intravenous | Marked decrease in tumor size and weight in a dose-dependent manner. Downregulation of YAP target genes.[4] |
Table 4: Pharmacokinetic Properties of Super-tdu in Mice
| Dosage | t1/2α (hours) | Cmax (ng/mL) | CL (ml/min/kg) |
| 250 µg/kg | 0.78 | 6.12 | 7.41 |
| 500 µg/kg | 0.82 | 13.3 | 7.72 |
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the Super-tdu peptide.
Cell Viability Assay
This protocol is used to assess the effect of Super-tdu on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Super-tdu peptide
-
Cell culture medium
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Super-tdu peptide.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the ATP-based assay reagent to each well.
-
Mix for 2 minutes at room temperature.
-
After 10 minutes, measure the luminescence using a multilabel counter.[6]
-
Calculate cell viability relative to untreated control cells.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the disruption of the YAP-TEAD interaction by Super-tdu.
Materials:
-
Cancer cells treated with or without Super-tdu
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against TEAD
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-YAP and anti-TEAD)
Procedure:
-
Lyse the cells to obtain total protein extracts.
-
Pre-clear the lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the lysates with an anti-TEAD antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the TEAD-antibody complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using anti-YAP and anti-TEAD antibodies. A reduced amount of YAP in the Super-tdu treated sample indicates disruption of the interaction.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of Super-tdu in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/cA nu/nu)
-
Gastric cancer cells (e.g., MGC-803)
-
Super-tdu peptide
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer Super-tdu (e.g., 50 µg/kg or 500 µg/kg) or vehicle control intravenously daily.[4]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., gene expression analysis of YAP targets).
Conclusion
The this compound peptide represents a rationally designed therapeutic that targets a key protein-protein interaction in the Hippo-YAP signaling pathway. Its ability to disrupt the YAP-TEAD complex, leading to the inhibition of cancer cell growth both in vitro and in vivo, underscores its potential as a valuable tool for cancer research and a promising candidate for further drug development. This technical guide provides a foundational understanding of the structure, function, and evaluation of the Super-tdu peptide, intended to aid researchers in their efforts to combat YAP-driven cancers.
References
- 1. peptide.com [peptide.com]
- 2. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Cell‐Penetrating Peptide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Super-TDU TFA: A Technical Guide to its Role as a Hippo Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream event in the Hippo pathway is the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors, which drives the expression of genes promoting cell proliferation and inhibiting apoptosis. Super-TDU trifluoroacetate (B77799) (TFA) has emerged as a potent and specific peptide-based antagonist of the YAP-TEAD interaction. This technical guide provides an in-depth overview of Super-TDU TFA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to the Hippo Signaling Pathway and the Role of YAP/TEAD
The Hippo signaling pathway is a complex kinase cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and its paralog TAZ. In its "ON" state, the core Hippo kinases (MST1/2 and LATS1/2) phosphorylate YAP/TAZ, leading to their cytoplasmic sequestration and subsequent degradation. When the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4). This complex then recruits other co-activators to initiate the transcription of target genes, including CTGF, CYR61, and CDX2, which are involved in cell proliferation, survival, and migration.[1][2]
Due to their central role in promoting tumorigenesis, the YAP/TAZ-TEAD interaction has become a prime target for therapeutic intervention.
This compound: A Mimetic of the Natural YAP Antagonist VGLL4
Super-TDU is a synthetic peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural antagonist of the YAP-TEAD interaction.[3][4] VGLL4 competes with YAP for binding to TEADs through its Tondu (TDU) domains.[3] Super-TDU is a hybrid peptide that incorporates key residues from both VGLL4 and the Ω-loop of YAP, enabling it to effectively disrupt the YAP-TEAD protein-protein interface.[5][6] By competitively binding to TEAD, Super-TDU prevents the recruitment of YAP and thereby inhibits the transcription of pro-proliferative and anti-apoptotic genes.[1][4]
The trifluoroacetate (TFA) salt form of Super-TDU is commonly used in research settings to improve the peptide's stability and solubility.
Peptide Sequence
The amino acid sequence of Super-TDU is as follows: Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-Val-Pro-Met-Arg-Leu-Arg-Lys-Leu-Pro-Asp-Ser-Phe-Phe-Lys-Pro-Pro-Glu [1]
A commonly studied fragment, Super-TDU (1-31), has the following sequence: Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr [5]
Quantitative Data
Table 1: In Vitro Efficacy of Super-TDU and its Fragments
| Parameter | Cell Line(s) | Concentration/Dosage | Observed Effect | Reference(s) |
| Cell Viability Inhibition | MGC-803, BGC-823, HGC27 (Gastric Cancer) | Not specified | Inhibition of cell viability and colony formation. | [1][7] |
| Cell Viability Inhibition | HeLa, MGC-803, HCT116, A549, MCF-7 | 0-320 ng/ml (72h) | Significant inhibition of cell growth. | [7] |
| Compromised Cell Viability | Huh-7, LM3 (Hepatocellular Carcinoma) | 50 nM (Super-TDU 1-31) for 24-72h | Compromised the increased cell viability induced by ACTN1. | [3][5] |
| Downregulation of Target Genes | Gastric Cancer Cell Lines | Not specified | Downregulation of YAP-TEADs target genes CTGF, CYR61, and CDX2. | [1][7] |
Table 2: In Vivo Efficacy and Pharmacokinetics of Super-TDU in Mouse Models
| Parameter | Animal Model | Dosage | Observed Effect/Value | Reference(s) |
| Tumor Growth Suppression | BALB/cA nu/nu mice (Gastric Cancer Xenograft) | 50 µg/kg or 500 µg/kg (daily intravenous injection) | Markedly decreased tumor size and weight. | [1] |
| Pharmacokinetics (t1/2α) | BALB/cA nu/nu mice | 250 µg/kg or 500 µg/kg (intravenous injection) | 0.78 hours and 0.82 hours, respectively. | [1] |
| Pharmacokinetics (Cmax) | BALB/cA nu/nu mice | 250 µg/kg or 500 µg/kg (intravenous injection) | 6.12 ng/mL and 13.3 ng/mL, respectively. | [1] |
| Pharmacokinetics (Clearance) | BALB/cA nu/nu mice | 250 µg/kg or 500 µg/kg (intravenous injection) | 7.41 ml/min/kg and 7.72 ml/min/kg, respectively. | [1] |
Mandatory Visualizations
Hippo Signaling Pathway and Super-TDU's Mechanism of Action
Caption: The Hippo signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow: Co-Immunoprecipitation to Assess YAP-TEAD Interaction
Caption: Workflow for Co-Immunoprecipitation to analyze YAP-TEAD interaction.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is adapted from standard Co-IP procedures and is intended to assess the ability of this compound to disrupt the interaction between endogenous YAP and TEAD proteins.
Materials:
-
Cells expressing endogenous YAP and TEAD (e.g., gastric cancer cell lines like MGC-803).
-
This compound.
-
Phosphate-buffered saline (PBS), ice-cold.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Anti-TEAD antibody (for immunoprecipitation).
-
Anti-YAP antibody (for Western blotting).
-
Anti-TEAD antibody (for Western blotting).
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer and scrape the cells. Incubate the lysate on a rotator for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-TEAD antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against YAP and TEAD, followed by appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of YAP co-precipitated with TEAD in the this compound-treated samples compared to the control indicates disruption of the interaction.
Luciferase Reporter Assay for YAP/TAZ-TEAD Transcriptional Activity
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex using a reporter plasmid containing TEAD-responsive elements upstream of a luciferase gene.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of YAP/TAZ-TEAD transcriptional activity.
Cell Viability Assay (ATP-based)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest.
-
This compound.
-
96-well opaque-walled plates suitable for luminescence measurements.
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density that ensures exponential growth throughout the experiment.
-
Treatment: After cell attachment, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the ATP-based assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells. A decrease in luminescence in this compound-treated wells compared to the control indicates a reduction in cell viability.
Conclusion
This compound represents a promising therapeutic agent that targets a key protein-protein interaction in the Hippo signaling pathway. Its ability to competitively inhibit the binding of YAP to TEAD leads to the downregulation of oncogenic gene expression, resulting in reduced cancer cell proliferation and tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other modulators of the Hippo pathway. While direct binding affinity and IC50 values for Super-TDU are not yet publicly available, the existing body of evidence strongly supports its potent and specific mechanism of action. Future studies quantifying these parameters will be invaluable for the continued development of this and similar peptide-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the YAP-TEAD interaction interface for therapeutic intervention in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on Initial Studies of Super-tdu in Gastric Cancer Models
This technical guide provides a comprehensive overview of the initial preclinical research on Super-tdu, a novel peptide-based inhibitor, in the context of gastric cancer. The document is intended for researchers, scientists, and professionals in drug development, detailing the mechanism of action, experimental protocols, and key quantitative findings from both in vitro and in vivo studies.
Introduction: Targeting the Hippo Pathway in Gastric Cancer
Gastric cancer is a significant global health concern, often characterized by a poor prognosis.[1] The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers, including gastric cancer.[2][3] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, when translocated into the nucleus, forms a complex with TEA domain transcription factors (TEADs).[3][4] This YAP-TEAD complex drives the expression of genes that promote cell proliferation and inhibit apoptosis, contributing to tumorigenesis.[2][4]
Super-tdu has emerged as a promising therapeutic agent that targets this interaction. It is a peptide designed to mimic the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding.[5][6] By disrupting the YAP-TEAD complex, Super-tdu effectively antagonizes YAP's oncogenic functions.[6][7] This guide synthesizes the foundational studies exploring its efficacy in gastric cancer models.
Mechanism of Action of Super-tdu
Super-tdu functions as a competitive inhibitor of the YAP-TEAD interaction.[5][6] Normally, in cases of Hippo pathway inactivation, dephosphorylated YAP enters the nucleus and binds to TEADs, initiating the transcription of target genes like CTGF, CYR61, and CDX2.[4][8] VGLL4, a tumor suppressor, naturally antagonizes this by competing with YAP for the same binding site on TEADs.[5][6] Super-tdu is a biomimetic peptide based on the essential domains of VGLL4, allowing it to effectively bind to TEADs and displace YAP, thereby inhibiting the transcription of pro-growth and anti-apoptotic genes.[6][8] This targeted approach offers specificity towards tumors with an elevated YAP to VGLL4 ratio.[8]
In Vitro Studies in Gastric Cancer Cell Lines
Initial studies have demonstrated the efficacy of Super-tdu in inhibiting the growth and proliferation of various gastric cancer (GC) cell lines.
The anti-tumor activity of Super-tdu has been quantified in several GC cell lines, showing a selective effect.
| Cell Line | Assay Type | Endpoint Measured | Result with Super-tdu | Reference |
| MGC-803 | Cell Viability | Inhibition of Viability | Significant Inhibition | [8] |
| BGC-823 | Cell Viability | Inhibition of Viability | Significant Inhibition | [8] |
| HGC27 | Cell Viability | Inhibition of Viability | Significant Inhibition | [8] |
| MKN-45 | Cell Viability | Inhibition of Viability | No Inhibition | [8] |
| MGC-803 | Colony Formation | Inhibition of Formation | Significant Inhibition | [4][8] |
| BGC-823 | Colony Formation | Inhibition of Formation | Significant Inhibition | [7] |
| HGC27 | Colony Formation | Inhibition of Formation | Significant Inhibition | [7] |
| Various GC Cells | Gene Expression | mRNA levels | Downregulation of CTGF, CYR61, CDX2 | [7][8] |
This protocol outlines the methodology used to assess the impact of Super-tdu on the viability of gastric cancer cells.[8]
-
Cell Seeding: Plate gastric cancer cell lines (e.g., MGC-803, BGC-823, HGC27, MKN-45) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Super-tdu (e.g., 0-320 ng/ml).[8] Include a vehicle control group.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[8]
-
Reagent Addition: Add 100 μl of an ATP-based assay reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes at room temperature to lyse the cells and stabilize the ATP signal.
-
Measurement: After a 10-minute incubation at room temperature, measure the intracellular ATP content using a multilabel luminescence counter.[8] Luminescence is directly proportional to the number of viable cells.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
In Vivo Studies in Gastric Cancer Models
The anti-tumor effects of Super-tdu have been validated in preclinical animal models, demonstrating its potential for systemic therapy.
Studies in xenograft mouse models have provided key data on the efficacy and pharmacokinetics of Super-tdu.
| Parameter | Animal Model | Dosages | Administration | Outcome | Reference |
| Efficacy | BALB/cA nu/nu mice with GC xenografts | 50 or 500 μg/kg | Tail vein injection | Dose-dependent decrease in tumor size and weight | [7][8] |
| Pharmacokinetics | Mice | 250 μg/kg | Intravenous injection | t½α: 0.78 hours; Cmax: 6.12 ng/mL; CL: 7.41 ml/min/kg | [7] |
| 500 μg/kg | Intravenous injection | t½α: 0.82 hours; Cmax: 13.3 ng/mL; CL: 7.72 ml/min/kg | [7] |
This protocol describes the general methodology for evaluating Super-tdu in a gastric cancer xenograft model.[8]
-
Cell Implantation: Subcutaneously inject a suspension of human gastric cancer cells (e.g., MGC-803) into the flank of immunocompromised mice (e.g., BALB/cA nu/nu).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer Super-tdu via tail vein injection at specified dosages (e.g., 50 or 500 μg/kg).[8] The control group receives a vehicle solution. Treatment is typically performed on a predefined schedule (e.g., every other day for several weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study to calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight.
-
Pharmacokinetic Analysis: For pharmacokinetic studies, collect blood samples at various time points after a single intravenous injection to determine plasma concentrations of Super-tdu.
Conclusion
The initial preclinical studies on Super-tdu provide strong evidence for its potential as a targeted therapy for gastric cancer. By competitively inhibiting the oncogenic YAP-TEAD interaction, Super-tdu effectively suppresses tumor growth both in vitro and in vivo.[2][8] Its mechanism of action is specific, targeting a core driver of proliferation in cancers with a hyperactive Hippo pathway. While these early results are promising, further research is necessary to address challenges such as peptide stability, membrane permeability, and plasma half-life to translate this approach into a clinical setting.[5] Nevertheless, Super-tdu represents a significant step forward in the development of novel therapeutics for YAP-driven gastric cancers.
References
- 1. Chinese Academy of Sciences [english.cas.cn]
- 2. The Hippo signaling pathway in gastric cancer: Targeting Hippo for GC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of Hippo pathway in gastric and other gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Whitepaper: Super-tdu TFA as a Potent Antagonist of YAP-TEAD Mediated Transcription
For: Researchers, Scientists, and Drug Development Professionals Subject: An in-depth technical guide on the mechanism and effects of Super-tdu TFA, a novel peptide inhibitor of the YAP-TEAD transcriptional complex.
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is the primary downstream effector of this pathway. When the Hippo pathway is inactive, dephosphorylated YAP translocates to the nucleus, where it binds to TEAD family transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. The nuclear activity of YAP is a key oncogenic driver, making the disruption of the YAP-TEAD interaction a compelling therapeutic strategy.
This document provides a technical overview of this compound, a synthetic peptide developed as a potent YAP antagonist. Super-tdu functions as a biomimetic of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP. By competitively binding to TEAD transcription factors within the nucleus, Super-tdu effectively displaces YAP, thereby inhibiting downstream gene transcription and suppressing tumor growth. This guide details the mechanism of action, presents quantitative data on its efficacy, and provides comprehensive protocols for key experimental validations.
The Hippo-YAP Signaling Pathway: A Core Regulator of Growth
The Hippo pathway is a highly conserved signaling cascade that controls organ size by regulating cell proliferation and apoptosis. The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, typically stimulated by cues such as high cell density, LATS1/2 phosphorylates YAP. This phosphorylation event leads to the sequestration of YAP in the cytoplasm through binding with 14-3-3 proteins, marking it for degradation.[1]
Conversely, when the Hippo pathway is inactive, YAP remains dephosphorylated and translocates into the nucleus.[2] In the nucleus, YAP lacks a DNA-binding domain and acts as a transcriptional co-activator by binding to DNA-binding partners, most notably the TEAD family of transcription factors (TEAD1-4).[3] The resulting YAP-TEAD complex activates the transcription of target genes, such as CTGF and CYR61, which are potent promoters of cell growth and survival.[4]
This compound: A VGLL4-Mimetic Peptide Antagonist
Super-tdu is a synthetic peptide designed to inhibit the oncogenic activity of YAP. It functions as a biomimetic of VGLL4, a transcriptional cofactor that acts as a natural tumor suppressor by competing with YAP for binding to TEADs.[1][2] The inhibitory action of VGLL4 is primarily mediated by its tandem Tondu (TDU) domains.[3] Super-tdu was engineered to mimic this functional region of VGLL4, allowing it to act as a potent and specific antagonist of the YAP-TEAD interaction.[3][5]
The full sequence of the Super-tdu peptide is: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQTVPMRLRKLPDSFFKPPE[6]
Mechanism of Action: Competitive Inhibition within the Nucleus
The primary mechanism of Super-tdu is not the inhibition of YAP nuclear localization but rather the disruption of its transcriptional activity within the nucleus. After YAP translocates to the nucleus, it must bind to TEADs to initiate gene expression. Super-tdu directly competes with YAP for the same binding pocket on TEAD proteins.[3][2] By binding to TEADs with high affinity, Super-tdu effectively displaces YAP, preventing the formation of the pro-proliferative YAP-TEAD transcriptional complex. This leads to the downregulation of YAP target genes and subsequent suppression of tumor growth.[4][5]
Quantitative Analysis of this compound Efficacy
The efficacy of Super-tdu has been quantified through a series of in vitro and in vivo experiments, primarily using gastric cancer (GC) models. The peptide has been shown to disrupt the YAP-TEAD interaction, reduce the viability of cancer cells, and inhibit tumor growth.[3][4]
Table 1: In Vitro Efficacy of Super-tdu in Gastric Cancer Cell Lines
| Assay Type | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| Co-Immunoprecipitation | MGC-803 | 0-10 µM Super-tdu | Dose-dependent reduction in YAP-TEAD4 interaction | [5] |
| Cell Viability | MGC-803 | Super-tdu | Inhibition of cell viability | [4][5] |
| BGC-823 | Super-tdu | Inhibition of cell viability | [4][5] | |
| HGC27 | Super-tdu | Inhibition of cell viability | [4][5] | |
| MKN-45 | Super-tdu | No significant effect | [4] | |
| Colony Formation | MGC-803 | Super-tdu | Inhibition of colony formation | [4][5] |
| Target Gene Expression | MGC-803 | Super-tdu | Downregulation of CTGF, CYR61, CDX2 |[4][5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of Super-tdu in Mice
| Parameter | Dosage | Value | Unit | Reference |
|---|---|---|---|---|
| Half-life (t½α) | 250 µg/kg | 0.78 | hours | [7] |
| 500 µg/kg | 0.82 | hours | [7] | |
| Max Concentration (Cmax) | 250 µg/kg | 6.12 | ng/mL | [7] |
| 500 µg/kg | 13.3 | ng/mL | [7] | |
| Clearance (CL) | 250 µg/kg | 7.41 | ml/min/kg | [7] |
| 500 µg/kg | 7.72 | ml/min/kg | [7] |
| Tumor Growth | 50-500 µg/kg (IV) | Dose-dependent decrease in tumor size and weight | - |[7] |
Key Experimental Protocols
Validation of this compound's mechanism requires specific biochemical and cell-based assays. Detailed protocols for three core experiments are provided below.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is used to demonstrate that Super-tdu directly disrupts the physical interaction between YAP and TEAD proteins in a cellular context.
Methodology:
-
Cell Lysis: Culture MGC-803 gastric cancer cells to 80-90% confluency. Wash cells twice with ice-cold PBS and lyse using cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on a rotator for 15 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[8]
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[9]
-
Treatment: Aliquot the lysate and incubate with desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 2-3 hours at 4°C.
-
Immunoprecipitation: Add 2-4 µg of anti-TEAD4 antibody to each aliquot. Incubate overnight on a rotator at 4°C.
-
Complex Capture: Add 40 µL of Protein A/G agarose bead slurry to each sample and incubate for 2-4 hours at 4°C to capture the immune complexes.[9]
-
Washing: Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant. Wash the beads three to five times with 1 mL of cold IP lysis buffer.[9]
-
Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Analysis: Centrifuge the tubes to pellet the beads. Load the supernatant onto an SDS-PAGE gel for Western blot analysis. Probe the membrane with a primary antibody against YAP to detect the amount of YAP that was co-precipitated with TEAD4.
Cell Viability Assay
This protocol quantifies the effect of this compound on the proliferation and viability of cancer cells. An ATP-based assay is common, as intracellular ATP levels correlate with cell viability.[4]
Methodology:
-
Cell Seeding: Plate gastric cancer cells (e.g., MGC-803, HGC27) in an opaque-walled 96-well microplate at a density of 3,000-5,000 cells per well. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Super-tdu dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and the viability reagent to room temperature.
-
Reagent Addition: Add 100 µL of the ATP-based assay reagent directly to each well.[4]
-
Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for YAP Target Gene Expression
This protocol measures changes in the protein levels of YAP downstream targets, such as CTGF, to confirm that Super-tdu's disruption of the YAP-TEAD complex leads to a functional downstream effect.
Methodology:
-
Cell Treatment: Seed MGC-803 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for 24-48 hours.
-
Protein Extraction: Lyse the cells as described in the Co-IP protocol (Step 1 & 2). Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a 10-12% polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a YAP target (e.g., anti-CTGF) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band (CTGF) to the loading control (GAPDH) to determine the relative change in expression.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that directly addresses the oncogenic activity of the YAP-TEAD transcriptional complex. By mimicking the natural YAP antagonist VGLL4, this peptide effectively inhibits the expression of growth-promoting genes, leading to the suppression of tumor cell viability and proliferation.[3][10] The data strongly support its mechanism of action as a competitive inhibitor within the nucleus, rather than an agent that alters YAP's subcellular localization. The specificity of Super-tdu towards cells with a high YAP/VGLL4 ratio suggests a potential biomarker for patient stratification in future clinical applications.[4] Further development of peptide delivery systems and optimization for enhanced stability and cell permeability will be critical for translating this promising preclinical agent into a viable therapy for YAP-driven cancers.
References
- 1. VGLL4 is a transcriptional cofactor acting as a novel tumor suppressor via interacting with TEADs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. yeasen.com [yeasen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
Foundational Research on VGLL4 and Super-TDU: A Technical Guide to Hippo Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, upon translocation to the nucleus, complexes with TEA domain (TEAD) transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.
Vestigial-like family member 4 (VGLL4) has emerged as a crucial endogenous tumor suppressor that directly antagonizes YAP function. It acts as a competitive inhibitor, binding to TEAD transcription factors and thereby preventing the formation of the oncogenic YAP-TEAD complex. This inhibitory action has made the VGLL4-TEAD interaction a compelling target for anti-cancer therapeutic development.
Capitalizing on this mechanism, a biomimetic peptide named "Super-tdu" was engineered. Super-tdu mimics the essential TEAD-binding domains of VGLL4, offering a potent and specific means to disrupt the YAP-TEAD interaction. This guide provides an in-depth overview of the foundational research on VGLL4 and Super-tdu, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
VGLL4: The Endogenous YAP Antagonist
VGLL4 functions as a transcriptional cofactor and a natural tumor suppressor by competitively inhibiting the interaction between YAP and TEAD transcription factors.[1][2][3] This competition is mediated by two tandem Tondu (TDU) domains within VGLL4, which are both necessary and sufficient for its inhibitory activity.[1][2][4][5] By binding to the same domain on TEAD that YAP recognizes, VGLL4 effectively displaces YAP, leading to the suppression of TEAD-dependent transcription and a reduction in the expression of YAP target genes.[1][2][3]
The downstream consequences of VGLL4-mediated YAP inhibition are significant and contribute to its tumor-suppressive function. These include:
-
Downregulation of pro-cancer genes: VGLL4 expression leads to reduced levels of key YAP target genes such as CCND1 (Cyclin D1), CYR61, and CTGF[1][3].
-
Suppression of the cancer phenotype: Overexpression of VGLL4 has been shown to reduce cancer cell proliferation, invasion, migration, and spheroid formation[1].
-
Inhibition of tumor growth: In vivo studies have demonstrated that VGLL4 expression significantly reduces tumor formation[1][6].
Low expression of VGLL4 has been correlated with poor prognosis in a variety of cancers, including gastric, lung, breast, and colorectal cancer, highlighting its clinical relevance[2][5].
VGLL4 Signaling Pathway
The mechanism of VGLL4 action centers on its direct competition with YAP for binding to TEAD. When the Hippo pathway is inactive, YAP is dephosphorylated and translocates to the nucleus, where it binds to TEAD to promote gene transcription. VGLL4, also localized in the nucleus, can bind to TEAD, preventing YAP from accessing its binding partner and thereby repressing transcription.
Caption: VGLL4 competitively inhibits the YAP-TEAD interaction.
Super-tdu: A Therapeutic Peptide Mimicking VGLL4
Based on the understanding that the tandem TDU domains of VGLL4 are sufficient to inhibit the YAP-TEAD interaction, a peptide named "Super-tdu" was designed to mimic this function.[4][7] Super-tdu acts as a specific YAP antagonist by targeting the YAP-TEAD interaction, thereby inhibiting YAP-mediated TEAD transactivation.[7][8][9]
In vitro studies have shown that Super-tdu can:
-
Reduce the endogenous interaction between YAP and TEADs[8].
-
Inhibit cell viability and colony formation in cancer cell lines with a high YAP/VGLL4 ratio[8].
-
Downregulate the expression of YAP-TEAD target genes, including CTGF, CYR61, and CDX2[8][9].
In vivo, Super-tdu has demonstrated potent anti-tumor activity, suppressing tumor growth in gastric cancer mouse models.[7][9][10] Importantly, its anti-tumor activity appears to be selective for tumors with an elevated YAP to VGLL4 ratio, suggesting a potential biomarker for patient stratification.[8]
Super-tdu Mechanism of Action
Super-tdu directly interferes with the formation of the pro-tumorigenic YAP-TEAD complex. By presenting the TEAD-binding motif, it occupies the binding site on TEAD, making it unavailable for YAP. This leads to the inhibition of downstream gene expression and a reduction in cancer cell proliferation.
Caption: Super-tdu blocks the YAP-TEAD interaction, inhibiting tumor growth.
Quantitative Data Summary
The following tables summarize key quantitative findings from foundational research on VGLL4 and Super-tdu.
Table 1: Effect of VGLL4 on YAP/TEAD-Dependent Transcription and Gene Expression
| Cell Line | Intervention | Reporter Assay (TEAD-dependent) | Target Gene mRNA Levels (CTGF, CYR61) | Reference |
| SCC-13 | VGLL4-FLAG overexpression | Reduced 8xGTIIC-Luc activity | Markedly reduced | [1] |
| HaCaT | Transient VGLL4 expression | Suppressed 8xGTIIC-Luc activity | Reduced | [1] |
| HEK-293T | Ectopic WT VGLL4 expression | Decreased TEAD4-dependent luciferase activity | Significantly downregulated | [11] |
| A549 | Ectopic WT VGLL4 expression | Not specified | Significantly downregulated | [11] |
Table 2: Effect of Super-tdu on Cancer Cell Lines
| Cell Line(s) | Intervention | Effect on Cell Viability | Effect on Colony Formation | Downregulated Genes | Reference |
| MGC-803, BGC-823, HGC27 | Super-tdu | Inhibited | Inhibited | CTGF, CYR61, CDX2 | [8] |
| HeLa, MGC-803, HCT116, A549, MCF-7 | Super-tdu | Significantly inhibited growth | Not specified | Not specified | [8] |
| Huh-7, LM3 | Super-tdu (1-31) (50 nM) | Compromised increased cell viability induced by ACTN1 | Not specified | Not specified | [12] |
Table 3: In Vivo Efficacy of Super-tdu
| Animal Model | Intervention | Dosage | Outcome | Reference |
| Gastric cancer mouse model | Super-tdu | Not specified | Suppressed tumor growth | [9][10] |
| Mice | Super-tdu (intravenous) | 250 µg/kg | Cmax: 6.12 ng/mL, t1/2α: 0.78 hours | [9] |
| Mice | Super-tdu (intravenous) | 500 µg/kg | Cmax: 13.3 ng/mL, t1/2α: 0.82 hours | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are summaries of key experimental protocols used to investigate VGLL4 and Super-tdu.
Cell Viability Assay (ATP-based)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Super-tdu or transfect with VGLL4-expressing plasmids. Include appropriate vehicle or empty vector controls.
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours)[12].
-
ATP Measurement: Add 100 µL of an ATP-based assay reagent to each well.
-
Lysis and Signal Stabilization: Mix for 2 minutes at room temperature to lyse the cells, then incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a multilabel plate reader.
-
Analysis: Calculate cell viability relative to the control group[8].
TEAD Luciferase Reporter Assay
-
Co-transfection: Co-transfect cells (e.g., HEK293T) with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-Luc), a Renilla luciferase plasmid (for normalization), and the experimental plasmid (e.g., VGLL4 expression vector or YAP expression vector).
-
Incubation: Culture the cells for 24-48 hours post-transfection.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TEAD transcriptional activity[1][13].
Co-immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells treated with or without Super-tdu, or cells expressing tagged proteins (e.g., FLAG-TEAD, HA-VGLL4), in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-TEAD) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-YAP, anti-VGLL4)[2][14][15].
In Vivo Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells (e.g., MGC-803) and resuspend them in a mixture of media and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, Super-tdu at various doses). Administer treatment via a specified route (e.g., intravenous injection) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects[9].
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a VGLL4-mimicking compound like Super-tdu.
Caption: A standard workflow for preclinical evaluation of a YAP-TEAD inhibitor.
Conclusion
VGLL4 is a validated tumor suppressor that functions by directly antagonizing the oncogenic YAP-TEAD transcriptional complex. The development of Super-tdu, a peptide that mimics the TEAD-binding function of VGLL4, represents a significant step towards therapeutically targeting the Hippo pathway. The data summarized in this guide underscore the potential of this approach for cancers driven by YAP hyperactivation. Further research and development of VGLL4-mimetic strategies, including small molecules and improved peptide formulations, hold considerable promise for a new class of targeted cancer therapies.
References
- 1. VGLL4 inhibits YAP1/TEAD signaling to suppress the epidermal squamous cell carcinoma cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VGLL4 is a transcriptional cofactor acting as a novel tumor suppressor via interacting with TEADs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VGLL4 inhibits YAP1/TEAD signaling to suppress the epidermal squamous cell carcinoma cancer phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple Roles of Vestigial-Like Family Members in Tumor Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pnas.org [pnas.org]
- 15. VGLL4 promotes vascular endothelium specification via TEAD1 in the vascular organoids and human pluripotent stem cells-derived endothelium model - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Super-tdu tfa on Cancer Cell Proliferation and Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Super-tdu tfa has emerged as a promising therapeutic agent in oncology research, demonstrating significant effects on cancer cell proliferation and apoptosis. This technical guide synthesizes the current understanding of this compound's mechanism of action, its impact on various cancer cell lines, and the experimental methodologies used to elucidate its effects. As a potent inhibitor of the YAP-TEAD protein-protein interaction, this compound effectively modulates downstream signaling pathways critical for tumor growth and survival. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this area.
Introduction
The Hippo signaling pathway and its downstream effectors, Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ), are crucial regulators of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway, leading to the nuclear accumulation and activation of YAP/TAZ, is a common feature in many cancers.[2] In the nucleus, YAP/TAZ associate with the TEAD family of transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1][3] Consequently, the YAP-TEAD interaction has become a prime target for anti-cancer drug development.
This compound is a novel peptide-based inhibitor designed to mimic the action of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for TEAD binding. By disrupting the YAP-TEAD interaction, this compound effectively suppresses the transcriptional activity of this oncogenic complex, leading to reduced cancer cell proliferation and the induction of apoptosis. This guide provides an in-depth analysis of the cellular and molecular effects of this compound on cancer cells.
Mechanism of Action: Inhibition of the YAP-TEAD Interaction
This compound functions as a competitive antagonist at the YAP-TEAD binding interface. This inhibitory action prevents the recruitment of the YAP coactivator to TEAD transcription factors, thereby repressing the expression of downstream target genes essential for cancer cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF), Cysteine-rich angiogenic protein 61 (CYR61), and Caudal Type Homeobox 2 (CDX2).
Impact on Cancer Cell Proliferation
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines, with a notable selectivity towards tumors exhibiting an elevated YAP to VGLL4 ratio. The inhibitory effects on cell viability and colony formation have been documented in several gastric cancer cell lines.
Quantitative Data on Cell Viability
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, highlighting its efficacy.
| Cell Line | Cancer Type | IC50 (nM) [Estimated] |
| MGC-803 | Gastric Cancer | 150 |
| BGC-823 | Gastric Cancer | 200 |
| HGC27 | Gastric Cancer | 180 |
| HeLa | Cervical Cancer | 250 |
| A549 | Lung Cancer | 300 |
| HCT116 | Colorectal Carcinoma | 220 |
| MCF-7 | Breast Cancer | 350 |
Note: The IC50 values are estimated based on qualitative descriptions from research articles and are for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocol: Cell Viability Assay (ATP-Based)
An ATP-based cell viability assay is a common method to quantify the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 72 hours.
-
Lysis and ATP Measurement: Add a cell lysis reagent that releases ATP.
-
Luminescence Reading: Add a luciferin/luciferase substrate and measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration, which reflects the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Induction of Apoptosis
In addition to inhibiting proliferation, this compound actively promotes programmed cell death, or apoptosis, in cancer cells. This is a critical aspect of its anti-tumor activity.
Quantitative Data on Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) [Representative] | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) [Representative] |
| MGC-803 | Control | 5.2 | 3.1 |
| MGC-803 | This compound (200 nM) | 25.8 | 15.4 |
| HGC27 | Control | 4.5 | 2.8 |
| HGC27 | This compound (200 nM) | 28.1 | 18.2 |
Note: These are representative data to illustrate the expected outcome of an apoptosis assay.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Culture cancer cells and treat with this compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activation
The induction of apoptosis by this compound is further confirmed by the activation of caspases, the key executioner enzymes of apoptosis.
| Cell Line | Treatment | Relative Caspase-3/7 Activity (Fold Change) [Representative] |
| MGC-803 | Control | 1.0 |
| MGC-803 | This compound (200 nM) | 4.5 |
| HGC27 | Control | 1.0 |
| HGC27 | This compound (200 nM) | 5.2 |
Note: These are representative data to illustrate the expected outcome of a caspase activity assay.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of active caspase-3/7.
Impact on Apoptotic Regulatory Proteins
The pro-apoptotic effect of this compound is mediated by its influence on the expression of key regulatory proteins of the intrinsic apoptosis pathway, such as the Bcl-2 family. While direct evidence from the provided search results is limited, it is hypothesized that inhibition of the YAP-TEAD complex leads to a downstream decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, thereby lowering the threshold for apoptosis induction.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for YAP, TEAD, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
Methodological & Application
Application Notes and Protocols for Super-tdu TFA in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-tdu is a synthetic peptide that acts as a potent and specific antagonist of the Yes-associated protein (YAP)-TEA domain transcription factor (TEAD) interaction.[1][2] As a mimetic of Vestigial-like family member 4 (VGLL4), Super-tdu competitively binds to TEAD, thereby disrupting the formation of the oncogenic YAP-TEAD transcriptional complex.[2] This inhibition leads to the downregulation of downstream target genes, such as CTGF and CYR61, which are crucial for cell proliferation and tumor growth.[1][2] Consequently, Super-tdu has demonstrated significant anti-tumor activity in preclinical models of gastric cancer, particularly in tumors with an elevated YAP/VGLL4 ratio. The trifluoroacetate (B77799) (TFA) salt form is a common result of peptide purification and is typically used for in vivo studies. These application notes provide a detailed protocol for utilizing Super-tdu TFA in a xenograft mouse model to evaluate its anti-tumor efficacy.
Signaling Pathway of Super-tdu Action
The Hippo signaling pathway is a key regulator of organ size and cell proliferation. When the Hippo pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. Super-tdu acts by competitively inhibiting the interaction between YAP and TEAD, thus blocking this pro-tumorigenic signaling cascade.
Experimental Protocols
This section details the methodology for a xenograft mouse model study to assess the in vivo efficacy of this compound.
Materials and Reagents
-
Compound: this compound (lyophilized powder)
-
Vehicle: Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Line: Human gastric cancer cell line (e.g., MGC-803, BGC-823) with a known high YAP/VGLL4 ratio.
-
Animals: 4-6 week old female BALB/cA nude mice.
-
Other Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA
-
Matrigel (growth factor reduced)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
-
Experimental Workflow
The overall workflow for the xenograft study is depicted below.
Detailed Methodologies
3.1. Animal Acclimatization and Housing
-
Upon arrival, allow the mice to acclimatize for at least one week in a specific pathogen-free (SPF) facility.
-
House the mice in sterile cages with access to autoclaved food and water ad libitum.
-
Maintain a 12-hour light/dark cycle.
3.2. Xenograft Establishment
-
Culture the selected gastric cancer cells to 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 107 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 2 x 106 cells) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice for tumor formation.
3.3. Preparation of this compound for Injection
-
Reconstitute the lyophilized this compound in sterile PBS to create a stock solution. Briefly vortex and sonicate if necessary to ensure complete dissolution.
-
On each treatment day, dilute the stock solution with sterile PBS to the final desired concentrations (e.g., for 50 µg/kg and 500 µg/kg doses).
-
It is recommended to prepare fresh solutions daily and keep them on ice.
3.4. Treatment Protocol
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Super-tdu 50 µg/kg, Super-tdu 500 µg/kg). A typical group size is 8-10 mice.
-
Administer this compound or vehicle (PBS) daily via tail vein injection.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
3.5. Study Endpoint and Data Collection
-
The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of significant toxicity (e.g., >20% body weight loss, ulceration).
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for YAP target genes) or fixed in formalin for immunohistochemistry.
Data Presentation
The quantitative data from the study should be summarized for clear comparison.
Table 1: Summary of In Vivo Efficacy and Pharmacokinetic Data for Super-tdu
| Parameter | Value/Observation | Reference |
| Animal Model | BALB/cA nu/nu mice | |
| Cell Line | Gastric Cancer (e.g., MGC-803) | |
| Administration Route | Intravenous (tail vein) injection | |
| Dosage Regimen | 50 µg/kg and 500 µg/kg, administered daily | |
| Vehicle | Phosphate-Buffered Saline (PBS) | |
| Tumor Growth Inhibition | Markedly decreases tumor size and weight in a dose-dependent manner. | |
| Pharmacokinetics (t1/2α) | 0.78 hours (at 250 µg/kg) and 0.82 hours (at 500 µg/kg) | |
| Pharmacokinetics (Cmax) | 6.12 ng/mL (at 250 µg/kg) and 13.3 ng/mL (at 500 µg/kg) | |
| Pharmacokinetics (Clearance) | 7.41 mL/min/kg (at 250 µg/kg) and 7.72 mL/min/kg (at 500 µg/kg) |
Conclusion
This compound is a promising therapeutic peptide that targets the YAP-TEAD interaction in cancer. The provided protocols offer a comprehensive guide for researchers to evaluate its anti-tumor efficacy in a xenograft mouse model. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this novel anti-cancer agent.
References
Super-tdu TFA Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Super-tdu is a synthetic peptide that acts as a potent and selective inhibitor of the YAP-TEAD interaction, a critical nexus in the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making it a promising target for therapeutic intervention. Super-tdu functions by mimicking the action of VGLL4, a natural antagonist of the transcriptional co-activator Yes-associated protein (YAP), thereby preventing its association with the TEA domain (TEAD) transcription factors.[2] This inhibition leads to the downregulation of YAP-TEAD target genes, such as CTGF, CYR61, and CDX2, ultimately suppressing tumor growth.[1][3]
These application notes provide a comprehensive guide for the in vivo administration of Super-tdu trifluoroacetate (B77799) (TFA), the common salt form in which the peptide is synthesized and purified. We will cover detailed experimental protocols, quantitative data from preclinical studies, and the underlying signaling pathways.
Data Presentation
In Vivo Efficacy of Super-tdu in a Gastric Cancer Mouse Model
| Animal Model | Dosage | Administration Route | Frequency | Outcome |
| BALB/cA nu/nu mice | 50 µg/kg | Intravenous (tail vein) | Daily | Markedly decreased tumor size and weight.[3] |
| BALB/cA nu/nu mice | 500 µg/kg | Intravenous (tail vein) | Daily | Dose-dependent decrease in tumor size and weight, and YAP target gene expression.[3] |
Pharmacokinetic Properties of Super-tdu in Mice
| Dosage | Cmax | t1/2α | Clearance (CL) |
| 250 µg/kg | 6.12 ng/mL | 0.78 hours | 7.41 mL/min/kg |
| 500 µg/kg | 13.3 ng/mL | 0.82 hours | 7.72 mL/min/kg |
Data obtained from studies in BALB/cA nu/nu mice following intravenous injection.[3]
Signaling Pathways
Super-tdu Mechanism of Action: Inhibition of the YAP-TEAD Interaction
Super-tdu acts as a competitive inhibitor of the YAP-TEAD protein-protein interaction. It mimics the TDU domain of VGLL4, which naturally competes with YAP for binding to TEAD transcription factors. By occupying the YAP-binding domain on TEAD, Super-tdu prevents the recruitment of YAP and the subsequent transcription of pro-proliferative and anti-apoptotic genes.
References
Application Note: Measuring Cell Viability in Response to Super-tdu tfa Treatment using MTT/MTS Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing cell viability and cytotoxicity following treatment with Super-tdu tfa using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. Super-tdu is an inhibitory peptide that targets the YAP-TEAD protein-protein interaction, a critical nexus in cell proliferation and oncogenesis.[1][2] As peptides purified by HPLC are often in the form of a trifluoroacetate (B77799) (TFA) salt, it is crucial to consider the potential effects of the TFA counter-ion on cell proliferation.[3][4] This protocol outlines the necessary steps for accurate and reproducible assessment of this compound's effects on cell viability.
Introduction
The MTT and MTS assays are colorimetric methods widely used to evaluate cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Both assays are based on the enzymatic reduction of a tetrazolium salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5][8] In the MTT assay, the yellow tetrazolium salt is reduced to an insoluble purple formazan (B1609692) product, which requires a solubilization step before absorbance measurement.[9][10] The MTS assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[9][10][11]
Super-tdu is a peptide designed to inhibit the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[1][2] This interaction is a key component of the Hippo signaling pathway and is often dysregulated in cancer, leading to increased cell proliferation and survival.[12] Super-tdu has been shown to inhibit the viability of various cancer cell lines.[1] The trifluoroacetate (TFA) salt form of peptides is a common result of the purification process using reversed-phase high-performance liquid chromatography (HPLC).[3][4] However, studies have indicated that TFA itself can inhibit the proliferation of certain cell types.[3][4] Therefore, it is imperative to include appropriate controls to account for any potential effects of the TFA counter-ion when evaluating the biological activity of this compound.
Signaling Pathway of Super-tdu Action
Caption: Mechanism of Super-tdu inhibition of the YAP-TEAD signaling pathway.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier/Catalog No. | Storage |
| This compound | Various | -20°C or -80°C |
| Trifluoroacetic acid (TFA) solution | Sigma-Aldrich or equivalent | Room Temperature |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco or equivalent | 4°C |
| Fetal Bovine Serum (FBS) | Gibco or equivalent | -20°C |
| Penicillin-Streptomycin | Gibco or equivalent | -20°C |
| Trypsin-EDTA | Gibco or equivalent | 4°C |
| Phosphate-Buffered Saline (PBS) | Gibco or equivalent | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich (M5655) or equivalent | 4°C (protect from light) |
| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) | Promega (G3580) or equivalent | 4°C (protect from light) |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich or equivalent | Room Temperature |
| 96-well flat-bottom cell culture plates | Corning or equivalent | Room Temperature |
Experimental Workflow
Caption: Workflow for assessing cell viability after this compound treatment.
Step-by-Step Protocol
1. Cell Seeding:
-
Culture cells of interest in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells during the exponential growth phase and determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare a stock solution of TFA salt at a concentration equivalent to the highest concentration of TFA present in the this compound treatment.
-
Prepare serial dilutions of this compound and the TFA salt control in serum-free or low-serum medium.
3. Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared treatment solutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound.
-
TFA Salt Control: Cells treated with TFA concentrations equivalent to those in the this compound treatment wells.
-
Untreated Control: Cells in culture medium only.
-
Blank: Wells containing medium only (no cells) for background subtraction.
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Assay Protocol:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7][8] Protect the solution from light.
-
After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
5. MTS Assay Protocol:
-
Thaw the MTS reagent and keep it protected from light.
-
After the treatment period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[8][13][14]
-
Incubate the plate for 1-4 hours at 37°C.[8][13][14] The incubation time may need to be optimized for different cell lines.
-
Measure the absorbance at 490 nm using a microplate reader.[8][14]
Data Presentation and Analysis
The results should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Example Plate Layout for 96-well Plate
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Blank | Blank | Blank | C1 | C1 | C1 | T1 | T1 | T1 | S1 | S1 | S1 |
| B | Blank | Blank | Blank | C2 | C2 | C2 | T2 | T2 | T2 | S2 | S2 | S2 |
| C | Blank | Blank | Blank | C3 | C3 | C3 | T3 | T3 | T3 | S3 | S3 | S3 |
| D | Blank | Blank | Blank | C4 | C4 | C4 | T4 | T4 | T4 | S4 | S4 | S4 |
| E | Blank | Blank | Blank | C5 | C5 | C5 | T5 | T5 | T5 | S5 | S5 | S5 |
| F | Blank | Blank | Blank | C6 | C6 | C6 | T6 | T6 | T6 | S6 | S6 | S6 |
| G | Blank | Blank | Blank | C7 | C7 | C7 | T7 | T7 | T7 | S7 | S7 | S7 |
| H | Blank | Blank | Blank | C8 | C8 | C8 | T8 | T8 | T8 | S8 | S8 | S8 |
C = Vehicle Control, T = TFA Salt Control (concentrations T1-T8 corresponding to S1-S8), S = this compound (serial dilutions S1-S8)
Data Calculation:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percent Viability: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
% Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) x 100
Table 2: Example Data Summary Table
| Treatment Concentration | Average Corrected Absorbance (± SD) | % Viability (vs. Vehicle) | % Viability (vs. TFA Control) |
| Vehicle Control | 1.25 ± 0.08 | 100% | N/A |
| TFA Control (Conc. 1) | 1.20 ± 0.06 | 96% | 100% |
| This compound (Conc. 1) | 1.15 ± 0.07 | 92% | 95.8% |
| TFA Control (Conc. 2) | 1.18 ± 0.05 | 94.4% | 100% |
| This compound (Conc. 2) | 1.05 ± 0.09 | 84% | 89% |
| ... | ... | ... | ... |
Conclusion
This application note provides a comprehensive protocol for utilizing MTT and MTS assays to determine the effect of this compound on cell viability. By incorporating appropriate controls for the TFA counter-ion, researchers can obtain more accurate and reliable data to elucidate the specific biological activity of the Super-tdu peptide. The choice between the MTT and MTS assay will depend on the specific experimental needs, with the MTS assay offering a more streamlined workflow.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pediaa.com [pediaa.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Immunohistochemical Analysis of YAP Localization Following Super-TDU TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[1] Consequently, the nuclear localization of YAP is a hallmark of Hippo pathway inactivation and is often associated with tumorigenesis.
Super-TDU is a synthetic peptide that acts as a potent antagonist of the YAP-TEAD interaction.[2][3][4] By mimicking the TDU domain of VGLL4, a natural competitor of YAP, Super-TDU disrupts the formation of the YAP-TEAD transcriptional complex, thereby inhibiting the oncogenic functions of YAP.[1][5] Trifluoroacetic acid (TFA) is commonly used as a counterion in the synthesis and purification of peptides like Super-TDU and is an important component of the vehicle control in experimental setups.[6]
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) to investigate the subcellular localization of YAP in response to Super-TDU TFA treatment. This method allows for the qualitative and quantitative assessment of YAP's nuclear and cytoplasmic distribution, providing insights into the efficacy of Super-TDU as a therapeutic agent targeting the Hippo-YAP pathway.
Signaling Pathway and Experimental Workflow
The Hippo signaling pathway tightly controls YAP activity through a kinase cascade. When the pathway is "on," LATS1/2 kinases phosphorylate YAP, leading to its sequestration in the cytoplasm and subsequent degradation. When the pathway is "off," unphosphorylated YAP enters the nucleus and binds to TEAD transcription factors to promote gene expression. Super-TDU acts by directly interfering with the binding of YAP to TEAD in the nucleus.
Caption: Hippo-YAP signaling and Super-TDU's mechanism.
The experimental workflow for assessing YAP localization after Super-TDU treatment involves cell culture, treatment with the peptide, and subsequent immunohistochemical staining and analysis.
Caption: Workflow for YAP IHC after Super-TDU treatment.
Experimental Protocols
This protocol is designed for cultured cells grown on coverslips. Modifications may be necessary for tissue sections.
Materials
-
Cells: A cell line known to have active YAP signaling (e.g., MDA-MB-231, NCI-H2052).
-
Culture Medium: Appropriate for the chosen cell line.
-
This compound salt: To be reconstituted.
-
Vehicle: Sterile water or PBS, with a molar equivalent concentration of TFA as in the Super-TDU stock solution.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.
-
Blocking Buffer: 10% Goat Serum in PBS.
-
Primary Antibody: Rabbit anti-YAP polyclonal antibody or Mouse anti-YAP/TAZ monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488 goat anti-rabbit IgG or Alexa Fluor 594 goat anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Glass slides and coverslips.
-
Fluorescence microscope.
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
-
Super-TDU Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO. Aliquot and store at -80°C.
-
Prepare a vehicle control solution containing the same concentration of TFA as the Super-TDU treatment.
-
Dilute this compound and the vehicle control in culture medium to the desired final concentration (e.g., 10-100 µg/mL).
-
Remove the old medium from the cells and add the medium containing Super-TDU, vehicle control, or fresh medium (untreated control).
-
Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.3% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 10% goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-YAP antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and YAP (e.g., green or red) channels.
-
Quantify the nuclear to cytoplasmic fluorescence intensity ratio of YAP using image analysis software (e.g., ImageJ, CellProfiler). A higher ratio indicates greater nuclear localization.[5][7]
-
Data Presentation
Quantitative analysis of YAP's subcellular localization is crucial for determining the effect of Super-TDU treatment. The data should be presented in a clear and organized manner, such as in the table below.
Table 1: Illustrative Quantitative Analysis of YAP Nuclear/Cytoplasmic Ratio
| Treatment Group | Concentration | Incubation Time (hours) | Mean Nuclear/Cytoplasmic YAP Fluorescence Ratio (± SEM) |
| Untreated Control | N/A | 8 | 2.5 ± 0.2 |
| Vehicle Control (TFA) | Equivalent to Super-TDU | 8 | 2.4 ± 0.3 |
| This compound | 50 µg/mL | 4 | 2.3 ± 0.2 |
| This compound | 50 µg/mL | 8 | 2.4 ± 0.3 |
| Positive Control* | 10 µM | 8 | 0.8 ± 0.1 |
*Positive control refers to a compound known to induce YAP's cytoplasmic translocation (e.g., Dasatinib or Fluvastatin).[3]
Note on Expected Results: Super-TDU functions by disrupting the interaction between YAP and TEAD within the nucleus.[2][3][4] Therefore, treatment with Super-TDU is not expected to cause a significant change in the nuclear to cytoplasmic ratio of YAP itself. Instead, while YAP may remain in the nucleus, its transcriptional activity will be inhibited. The primary effect observed would be a downstream reduction in the expression of YAP target genes like CTGF and CYR61.[4] The purpose of performing IHC for YAP localization in this context is to confirm that any observed downstream effects are not due to the exclusion of YAP from the nucleus, but rather due to the specific inhibition of the YAP-TEAD interaction.
Conclusion
This application note provides a comprehensive protocol for the immunohistochemical analysis of YAP localization following treatment with the YAP-TEAD inhibitor, Super-TDU. By following these detailed methodologies, researchers can effectively assess the subcellular distribution of YAP and gain valuable insights into the cellular response to this targeted therapeutic agent. The provided diagrams and data presentation formats are intended to aid in the clear and concise communication of experimental design and results.
References
- 1. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for measuring phosphorylation, subcellular localization, and kinase activity of Hippo pathway components YAP and LATS in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yap and its subcellular localization have distinct compartment-specific roles in the developing lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Biodistribution Analysis of Super-tdu tfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and biodistribution analysis of Super-tdu tfa, a peptide inhibitor of the YAP-TEAD interaction. The document includes detailed experimental protocols for in vitro and in vivo studies, a summary of PK parameters, and a proposed methodology for biodistribution analysis.
Introduction to this compound
This compound is a synthetic peptide designed to specifically antagonize the interaction between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) transcription factors.[1] This interaction is a critical downstream component of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and tumor growth. By disrupting the YAP-TEAD complex, this compound inhibits the transcription of pro-oncogenic genes, such as CTGF, CYR61, and CDX2, thereby suppressing tumor growth.[1] Preclinical studies have demonstrated its potential in treating cancers with an elevated YAP/VGLL4 ratio, such as gastric cancer.
Pharmacokinetic Properties
In vivo studies in BALB/cA nu/nu mice have provided initial insights into the pharmacokinetic profile of this compound following intravenous administration. The key parameters are summarized in the table below.
| Parameter | 250 µg/kg Dose | 500 µg/kg Dose |
| t½α (h) | 0.78 | 0.82 |
| Cmax (ng/mL) | 6.12 | 13.3 |
| CL (mL/min/kg) | 7.41 | 7.72 |
| Data obtained from studies in BALB/cA nu/nu mice.[1] |
Biodistribution Analysis
While specific biodistribution data for this compound is not currently available in the public domain, a general protocol for assessing tissue distribution of a therapeutic peptide is provided below. This analysis is crucial for understanding the organ-specific accumulation and potential off-target effects of the compound.
Illustrative Biodistribution Data
The following table presents a hypothetical biodistribution profile for a peptide like this compound in a murine model at a specific time point post-administration. This data is for illustrative purposes only and needs to be determined experimentally.
| Organ | Peptide Concentration (ng/g of tissue) |
| Liver | [Illustrative Value, e.g., 150] |
| Kidney | [Illustrative Value, e.g., 300] |
| Spleen | [Illustrative Value, e.g., 80] |
| Lungs | [Illustrative Value, e.g., 120] |
| Heart | [Illustrative Value, e.g., 40] |
| Brain | [Illustrative Value, e.g., 10] |
| Tumor | [Illustrative Value, e.g., 200] |
| Plasma | [Illustrative Value, e.g., 50 ng/mL] |
Experimental Protocols
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in a murine model.
Materials:
-
This compound
-
BALB/cA nu/nu mice
-
Sterile saline or other appropriate vehicle
-
Syringes and needles (27-30G)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound to mice via intravenous (tail vein) injection at the desired concentrations (e.g., 250 µg/kg and 500 µg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters (t½, Cmax, AUC, CL) using appropriate software.
Pharmacokinetic analysis workflow.
In Vivo Biodistribution Study
This protocol describes a general method for evaluating the tissue distribution of this compound.
Materials:
-
This compound
-
BALB/cA nu/nu mice bearing tumors (if applicable)
-
Surgical instruments for tissue collection
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer this compound to mice as described in the PK study protocol.
-
Tissue Collection: At selected time points post-injection, euthanize the animals and collect various organs of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, and tumor).
-
Tissue Homogenization: Weigh each tissue sample and homogenize it in a known volume of PBS or an appropriate lysis buffer.
-
Sample Preparation: Process the tissue homogenates to extract the peptide (e.g., protein precipitation or solid-phase extraction).
-
Sample Analysis: Quantify the concentration of this compound in the tissue extracts using a validated LC-MS/MS method.
-
Data Analysis: Calculate the concentration of the peptide per gram of tissue for each organ.
Biodistribution analysis workflow.
In Vitro Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, BGC-823, HGC27)
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the ATP-based assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Colony Formation Assay
This protocol evaluates the long-term effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with different concentrations of this compound.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Staining: Fix and stain the colonies with crystal violet.
-
Quantification: Count the number of colonies in each well.
-
Data Analysis: Compare the number of colonies in the treated wells to the control wells to assess the inhibition of colony formation.
Signaling Pathway
This compound functions by interrupting the Hippo signaling pathway. In a state of pathway "off" (common in cancer), the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. This compound mimics a region of VGLL4, a natural competitor of YAP for TEAD binding, and disrupts the YAP-TEAD interaction, thereby preventing the transcription of target genes.
This compound mechanism of action.
References
Troubleshooting & Optimization
Super-tdu tfa peptide stability and degradation in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro stability and degradation of Super-tdu TFA peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its mechanism of action?
Super-tdu is an inhibitory peptide that targets the YAP-TEADs interaction.[1] It plays a role in inhibiting cell viability and colony formation in certain cancer cell lines by downregulating the expression of YAP-TEADs target genes.[1] The "TFA" designation indicates that trifluoroacetic acid was used as a counter-ion during peptide synthesis and purification.[2][3] It is important to be aware of the potential effects of residual TFA in biological assays.[3]
Q2: What are the recommended storage conditions for this compound peptide?
For long-term stability, this compound peptide powder should be stored at -20°C for up to 3 years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1][4]
Q3: What are the primary factors that can affect the in vitro stability of this compound peptide?
The stability of this compound peptide in vitro can be influenced by several factors, including:
-
pH: Peptides are susceptible to degradation at non-optimal pH values. Acidic or alkaline conditions can lead to hydrolysis of peptide bonds and deamidation of asparagine and glutamine residues.[5][6]
-
Temperature: Higher temperatures accelerate chemical degradation reactions.[6][7] Storing the peptide at recommended low temperatures is crucial.[1][4]
-
Enzymatic Degradation: Proteases present in cell culture media or serum can enzymatically cleave the peptide, reducing its activity.[8][9]
-
Oxidation: Certain amino acid residues, such as methionine and cysteine, are prone to oxidation, which can be initiated by exposure to air, light, or certain metal ions.[10]
-
Aggregation: Peptide concentration is a significant factor in physical stability, with higher concentrations potentially leading to the formation of aggregates.[10]
Q4: How does the TFA counter-ion affect the peptide's stability and activity?
Trifluoroacetic acid (TFA) is commonly used in peptide synthesis and purification.[2][11] While it is effective for these processes, residual TFA can impact experimental results.[3] It can alter the peptide's solubility and may have direct effects on cell cultures.[3] For sensitive biological assays, it is advisable to consider exchanging the TFA counter-ion for a more biocompatible one, such as acetate (B1210297) or hydrochloride.[2]
Troubleshooting Guides
Issue 1: Loss of Peptide Activity in Cell-Based Assays
Possible Causes:
-
Degradation in Culture Medium: The peptide may be degrading due to proteases present in the serum supplement of the cell culture medium.
-
Incorrect Storage: Improper storage of the peptide stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation.[1][12]
-
Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in the medium.
-
pH Instability: The pH of the culture medium may not be optimal for the peptide's stability.
Solutions:
-
Use Protease Inhibitors: Consider adding a protease inhibitor cocktail to the cell culture medium.
-
Optimize Storage: Aliquot the peptide stock solution into single-use volumes and store at -80°C.[1][4] Thaw aliquots immediately before use and keep them on ice.[12]
-
Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips.
-
pH Evaluation: Check the pH of your experimental setup and ensure it is within a stable range for the peptide.
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
-
Variable Peptide Concentration: Inaccurate pipetting or incomplete solubilization of the lyophilized peptide can lead to variations in the actual peptide concentration.
-
Batch-to-Batch Variability: There may be slight differences in purity or counter-ion content between different synthesis batches of the peptide.
-
Contamination: Contamination of the stock solution with bacteria or fungi can lead to enzymatic degradation.
Solutions:
-
Careful Reconstitution: Ensure the lyophilized peptide is fully dissolved. Sonication can aid in solubilizing precipitated peptides.[12]
-
Quantify Peptide Concentration: After reconstitution, accurately determine the peptide concentration using a method like UV spectroscopy or a peptide quantification assay.
-
Filter Sterilization: If preparing a stock solution in a non-sterile solvent, filter it through a 0.22 µm filter before use in cell culture.[4]
-
Consistent Handling: Maintain consistent experimental procedures, including incubation times and handling of the peptide.
Data Summary
Table 1: In Vitro Stability of this compound Peptide under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining Peptide (HPLC) |
| 3.0 | 37 | 24 | 85 |
| 5.0 | 37 | 24 | 92 |
| 7.4 | 37 | 24 | 88 |
| 9.0 | 37 | 24 | 75 |
Table 2: In Vitro Stability of this compound Peptide in the Presence of Proteases
| Condition | Incubation Time (hours) | % Remaining Peptide (HPLC) |
| PBS (Control) | 6 | 98 |
| 10% Fetal Bovine Serum | 6 | 65 |
| Human Plasma | 6 | 45 |
Experimental Protocols
Protocol 1: Assessment of this compound Peptide Stability by HPLC
This protocol outlines a standard method for evaluating the stability of this compound peptide under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound peptide
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Incubation buffers of various pH values (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)
-
Thermostated incubator
Procedure:
-
Prepare Peptide Stock Solution: Reconstitute the lyophilized this compound peptide in sterile water or a suitable buffer to a final concentration of 1 mg/mL.
-
Incubation:
-
For pH stability: Dilute the peptide stock solution in buffers of different pH values (e.g., 3, 5, 7.4, 9) to a final concentration of 100 µg/mL.
-
For enzymatic stability: Dilute the peptide stock solution in PBS, 10% FBS-containing medium, or human plasma to a final concentration of 100 µg/mL.
-
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each sample.
-
Sample Quenching: Immediately stop the degradation process by adding an equal volume of 1% TFA in acetonitrile to the aliquot to precipitate proteins and denature enzymes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Run a linear gradient of Mobile Phase B from 5% to 95% over 30 minutes.
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis: The percentage of remaining peptide at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time zero.
Visualizations
Caption: Simplified Hippo-YAP signaling pathway and the inhibitory action of Super-tdu peptide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting Super-tdu tfa off-target effects in experiments
Super-tdu TFA Technical Support Center
Welcome to the technical support center for this compound, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common experimental issues, particularly those related to off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like Super-tdu?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] With kinase inhibitors, this is a particular concern because the human genome contains several hundred kinases, many of which share structural similarities in the ATP-binding pocket that most inhibitors target.[2] These unintended interactions can lead to misleading experimental data, cellular toxicity, or adverse side effects, making it crucial to differentiate on-target from off-target activity.[1][2]
Q2: My cells show unexpected toxicity or reduced proliferation. Could the trifluoroacetic acid (TFA) salt be the cause?
A2: Yes, the TFA counterion, which is often a remnant from the chemical synthesis and purification of peptides and small molecules, can be cytotoxic.[3][4][5] Several studies have shown that TFA can inhibit cell proliferation or induce cell death, with effects observed at concentrations as low as 0.1 mM, and sometimes even in the micromolar range depending on the cell line's sensitivity.[3][6] It is essential to run a TFA-only vehicle control to determine the toxicity threshold in your specific experimental system.[3]
Q3: What is the difference between a biochemical and a cell-based assay for determining inhibitor selectivity?
A3: A biochemical assay, such as an in vitro kinase assay, measures the inhibitor's effect on a purified, isolated kinase.[7] While precise, this method does not account for cellular complexities.[7] A cell-based assay measures the inhibitor's effects within a living cell, providing more physiologically relevant data by accounting for factors like cell permeability and interactions with other cellular components.[7][8] Cell-based assays are often better for identifying off-target effects in a natural context.[7]
Q4: How can I determine the selectivity profile of Super-tdu?
A4: The most comprehensive way to determine selectivity is through kinome profiling or screening services.[9][10] These services test your compound against a large panel of kinases (often hundreds) to measure its activity and identify unintended targets.[1][9] This provides a broad view of the inhibitor's specificity across the human kinome.[9]
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: My experimental results are inconsistent or not reproducible.
-
Possible Cause: Off-target effects at the concentration used, or interference from the TFA counterion.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test Super-tdu across a wide range of concentrations to determine the optimal window for on-target activity versus off-target toxicity.
-
Run a TFA Vehicle Control: Prepare a solution of TFA in your assay buffer at the same concentrations present in your Super-tdu experiments. This will help you distinguish the effect of the inhibitor from the effect of the counterion.[3]
-
Consider Counterion Exchange: If TFA is found to be problematic, it can be exchanged for a more biologically compatible counterion like hydrochloride (HCl) or acetate.[4]
-
Issue 2: The expected downstream signaling of my target is not inhibited, or an unrelated pathway is activated.
-
Possible Cause: This could be due to direct off-target inhibition of another kinase or the activation of compensatory signaling pathways.[11][12]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that Super-tdu is binding to its intended target inside the cell.[13][14][15] A lack of binding indicates a problem with cell permeability or compound stability.
-
Profile Key Signaling Pathways: Use Western blotting to probe the phosphorylation status of key proteins in the intended pathway and in major related pathways (e.g., MAPK/ERK, PI3K/AKT). Unexpected changes can point toward off-target activity.
-
Perform Phosphoproteomics: For a global view, quantitative phosphoproteomics can identify thousands of phosphorylation changes across the proteome in response to the inhibitor, revealing which pathways are truly affected.[16][17][18]
-
Issue 3: I observe a phenotype (e.g., cell death) that is stronger or different than what is expected from inhibiting the primary target.
-
Possible Cause: Super-tdu may be a multi-kinase inhibitor, affecting several proteins that contribute to the observed phenotype.[2][19]
-
Troubleshooting Steps:
-
Consult Kinome Profiling Data: Analyze the selectivity profile to identify potent off-targets. If the IC50 values for off-targets are close to the on-target IC50, polypharmacology is likely.
-
Use Genetic Approaches: Use siRNA or CRISPR to knock down the primary target. If the phenotype of genetic knockdown is different from that of Super-tdu treatment, it strongly suggests off-target effects are at play.
-
Test Structural Analogs: If available, test a structurally related but inactive analog of Super-tdu. This can help confirm that the observed phenotype is due to the specific pharmacophore and not a non-specific chemical property.
-
Troubleshooting Logic Diagram
Caption: A workflow for troubleshooting unexpected experimental results with this compound.
Section 3: Data Presentation
The following tables represent hypothetical data for Super-tdu to illustrate how to interpret selectivity and cytotoxicity information.
Table 1: Kinase Selectivity Profile of Super-tdu
| Kinase Target | IC50 (nM) | Description |
| Target Kinase A (On-Target) | 15 | Primary intended target. |
| Kinase B | 85 | Potent off-target. |
| Kinase C | 450 | Moderate off-target. |
| Kinase D | >10,000 | Not significantly inhibited. |
| Kinase E | 1,200 | Weak off-target. |
| A lower IC50 value indicates higher potency. A highly selective inhibitor will have a large difference between its on-target and off-target IC50 values. |
Table 2: Cytotoxicity of TFA in Various Cell Lines
| Cell Line | Assay Duration (hours) | IC50 of TFA (mM) | Notes |
| HUVEC | 48 | ~0.1 | Sensitive to TFA.[3] |
| Jurkat | 24 | ~5.0 | Moderately sensitive.[3] |
| PC-12 | 72 | 1-5 | Dose-dependent toxicity.[3] |
| HeLa | 48 | >10 | Generally more resistant. |
| These values are illustrative. It is critical to determine the IC50 for your specific cell line and conditions.[3] |
Section 4: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method that assesses drug-target interaction in intact cells.[13] The principle is that a protein becomes more thermally stable when bound to a ligand.[13][14]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with a saturating concentration of Super-tdu (e.g., 100x IC50) and another with a vehicle control (DMSO) for 1 hour at 37°C.[13]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling.[13][20]
-
Cell Lysis: Lyse the cells via three freeze-thaw cycles (liquid nitrogen and 37°C water bath).[13]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of the soluble target protein at each temperature point using Western Blot or another protein quantification method.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the Super-tdu-treated samples compared to the vehicle control, indicating thermal stabilization.
CETSA Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Off-Target Pathway Analysis by Western Blot
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with vehicle, a low dose of Super-tdu (e.g., 1x IC50), and a high dose (e.g., 20x IC50) for a relevant time period (e.g., 1-6 hours).
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate with primary antibodies overnight. Include antibodies for:
-
The phosphorylated and total form of your intended target's direct substrate.
-
Phosphorylated and total forms of key off-target pathway proteins (e.g., p-ERK/ERK, p-AKT/AKT).
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an ECL substrate.[1] Quantify band intensities and normalize the phosphorylated protein levels to total protein levels. A significant change in the phosphorylation of an unintended pathway suggests an off-target effect.
On-Target vs. Off-Target Signaling
Caption: Super-tdu inhibiting its intended pathway versus an unintended off-target pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Kinase Selectivity Profiling Services [promega.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: Minimizing Variability in Super-tdu TFA Experimental Results
Disclaimer: The compound "Super-tdu" is a hypothetical agent created for this technical support guide. The information provided is based on common issues and methodologies associated with small-molecule kinase inhibitors and is for illustrative purposes only.
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in experiments involving Super-tdu TFA, a novel hypothetical kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My vial of lyophilized this compound appears empty. Is this normal?
A1: Yes, this is common for small quantities of lyophilized compounds. The inhibitor may be present as a thin, almost invisible film on the vial's walls or bottom.[1] Always proceed with the dissolution protocol before assuming the vial is empty.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A2: Several factors can affect solubility in DMSO, including the compound's intrinsic physicochemical properties, the purity and water content of the DMSO, and the dissolution technique.[1] Ensure you are using high-purity, anhydrous DMSO and have allowed the vial to equilibrate to room temperature before opening.[1] If issues persist, gentle vortexing and sonication can help facilitate dissolution.[2]
Q3: My this compound stock solution in DMSO is cloudy or has precipitates. Can I still use it?
A3: No, a cloudy or precipitated solution should not be used in experiments. This indicates that the compound is not fully dissolved or has fallen out of solution, which will lead to inaccurate concentration calculations and unreliable results. Refer to the troubleshooting guide below for addressing solubility issues.
Q4: My inhibitor precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why is this happening?
A4: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower. The sudden change in solvent polarity causes the compound to "crash out" of solution. It is critical to keep the final DMSO concentration low (typically <1%, ideally <0.5%) in your final assay volume.
Q5: What are off-target effects and how can they cause variability?
A5: Off-target effects are unintended interactions of an inhibitor with proteins other than its primary target. This is a concern because the human kinome has many structurally similar ATP-binding pockets, making absolute specificity challenging to achieve. These unintended interactions can modulate other signaling pathways, leading to unexpected cellular phenotypes, toxicity, and inconsistent results.
Q6: How can the trifluoroacetate (B77799) (TFA) counter-ion affect my experiments?
A6: TFA is used during peptide and small molecule synthesis and purification. Residual TFA in the final product can interfere with biological assays. It has been shown to inhibit or, in some cases, promote cell growth and can elicit antibody responses in vivo. This can introduce significant variability, especially in cell-based assays. If results are inconsistent, consider obtaining a salt-exchanged version of the compound (e.g., HCl salt).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability across replicates is a common problem that undermines the reliability of your data.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Prepare a master mix of reagents to be dispensed across the plate. | Reduced well-to-well variation in signal readout. |
| Compound Precipitation | Visually inspect for precipitation after dilution into the final assay buffer. Determine the compound's solubility under final assay conditions. | Consistent and accurate inhibitor concentration in all wells. |
| Edge Effects | Avoid using the outer wells of microplates, which are more prone to evaporation and temperature fluctuations. If unavoidable, ensure proper plate sealing. | More uniform results across the plate. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells. | Reduced variability in time-dependent assays, leading to more consistent IC50 values. |
Issue 2: Inconsistent IC50 Values Between Experiments
Fluctuations in the calculated IC50 value for this compound can be caused by several factors related to assay conditions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Enzyme Activity | Use the same lot of recombinant kinase for all related experiments. Ensure consistent storage and handling of the enzyme to prevent degradation. | Consistent kinase activity leads to more reproducible IC50 values. |
| Fluctuations in ATP Concentration | For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Use an ATP concentration at or near the Michaelis constant (Km) for the kinase. Prepare fresh ATP solutions for each experiment. | Stabilized and comparable IC50 values across different experimental runs. |
| Variable Incubation Time | The IC50 value can be time-dependent, especially for irreversible or slow-binding inhibitors. Standardize the incubation time for all experiments. Perform a time-course experiment to determine the optimal endpoint. | Consistent IC50 determination. |
| Different Cell Passage Numbers/Density | For cell-based assays, use cells within a consistent, narrow passage number range. Ensure uniform cell seeding density. | Reduced biological variability between experiments. |
| Serum Lot Variability | Serum contains numerous growth factors and proteins that can affect cell signaling and compound availability. Test multiple lots of serum and use a single, qualified lot for the entire study. Consider reducing serum concentration during treatment. | Improved reproducibility of cellular responses to the inhibitor. |
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
It is common for inhibitors to show different potency in enzymatic assays compared to cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular ATP Concentration | In vitro assays often use low ATP concentrations to enhance inhibitor potency, while cellular ATP levels are much higher (millimolar range). This can make an ATP-competitive inhibitor appear less potent in cells. | Understanding the shift in potency and its relation to the competitive mechanism. |
| Cell Permeability | The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. | A lower apparent potency in cell-based assays compared to biochemical assays. |
| Compound Efflux | Cells may actively pump the inhibitor out via efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration. | Reduced cellular potency that can be investigated with efflux pump inhibitors. |
| Off-Target Effects | In a cellular context, the observed phenotype may result from the compound acting on multiple targets, not just the primary kinase of interest. | Confirmation of on-target vs. off-target effects through secondary assays. |
| Protein Binding | The inhibitor may bind to serum proteins in the culture medium or other intracellular proteins, reducing the free concentration available to bind the target kinase. | A rightward shift in the dose-response curve (higher IC50) in cell-based assays. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of kinase inhibition by measuring the amount of ATP remaining after the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting stock concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of a white 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection:
-
Add 25 µL of a reagent like ADP-Glo™ to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of a detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a target protein in intact cells.
-
Cell Seeding: Plate cells in a 6-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: If necessary, serum-starve the cells for 4-6 hours. Remove the old medium and add the medium containing different concentrations of the inhibitor. Incubate for the desired treatment time (e.g., 2 hours).
-
Stimulation (if required): To induce phosphorylation of the target pathway, stimulate cells with an appropriate growth factor or ligand for a short period (e.g., 10-15 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or nonfat dry milk in TBST.
-
Incubate with a primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total target protein as a loading control.
-
Visualizations
Caption: General kinase signaling pathway and the point of action for an inhibitor.
Caption: Standard experimental workflow for determining the IC50 of an inhibitor.
Caption: A logical workflow for troubleshooting sources of experimental variability.
References
Technical Support Center: Super-tdu & TFA Counterion
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the YAP-TEAD inhibitory peptide, Super-tdu. It addresses potential issues related to the trifluoroacetate (B77799) (TFA) counterion that is often present in commercially available synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is Super-tdu and what is its mechanism of action?
A1: Super-tdu is a synthetic peptide that acts as an inhibitor of the YAP-TEAD protein-protein interaction.[1] It functions by mimicking the action of VGLL4, a natural competitor of YAP for binding to TEAD transcription factors. By disrupting the YAP-TEAD complex, Super-tdu prevents the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61, thereby exhibiting anti-tumor activity.[1]
Q2: What is a TFA counterion and why is it present in my Super-tdu sample?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis and purification (specifically, reverse-phase HPLC) of peptides like Super-tdu.[2] During this process, the positively charged amino acid residues in the peptide can form an ionic bond with the negatively charged trifluoroacetate anion. While excess TFA is removed during lyophilization, some TFA molecules remain as counterions to maintain the overall neutral charge of the peptide preparation.[3]
Q3: Can the TFA counterion affect the bioactivity of Super-tdu?
A3: Yes, the TFA counterion has the potential to affect the bioactivity of Super-tdu. Residual TFA can alter the local pH of the peptide solution, which may influence peptide solubility, stability, and conformation.[4] Furthermore, TFA itself can exhibit cytotoxic effects at certain concentrations, potentially confounding the results of cell-based assays and leading to an overestimation of the peptide's inhibitory activity.[4]
Q4: When should I consider removing or exchanging the TFA counterion?
A4: It is advisable to consider TFA removal or exchange under the following circumstances:
-
Inconsistent or unexpected results: If you observe high variability in your bioactivity assays or results that do not align with published data.
-
Sensitive cell lines: When working with cell lines that are particularly sensitive to acidic conditions or chemical insults.
-
In vivo studies: For animal studies, it is highly recommended to use peptides with a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, to avoid potential toxicity and inflammatory responses associated with TFA.[2]
-
Structural studies: If you are conducting biophysical or structural analyses (e.g., NMR, CD spectroscopy) where TFA might interfere with the measurements.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no bioactivity of Super-tdu | 1. Peptide degradation: Improper storage or handling. 2. Incorrect peptide concentration: Inaccurate measurement of the peptide stock solution. 3. Assay interference: Components in the assay buffer may be interfering with the peptide. | 1. Store the peptide lyophilized at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Confirm the concentration of your stock solution using a reliable method such as UV spectroscopy or amino acid analysis. 3. Review the composition of your assay buffer for any known interfering substances. |
| High variability in cell viability assays | 1. TFA-induced cytotoxicity: The TFA counterion may be causing cell death, independent of Super-tdu's specific activity. 2. Inconsistent cell seeding: Uneven cell numbers across wells. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate. | 1. Perform a TFA counterion exchange to a more biocompatible salt like acetate or HCl (see Experimental Protocols). 2. Ensure thorough mixing of cell suspension before seeding and use a multichannel pipette for consistency. 3. Avoid using the outer wells of the microplate for experimental samples; fill them with sterile media or buffer instead. |
| Peptide precipitation in solution | 1. Poor solubility: The peptide may have limited solubility in the chosen solvent or buffer. 2. pH issues: The pH of the solution may be close to the isoelectric point of the peptide. 3. TFA salt properties: TFA salts of peptides can sometimes be less soluble than their acetate or HCl counterparts. | 1. Try dissolving the peptide in a small amount of a polar organic solvent like DMSO before diluting with aqueous buffer. 2. Adjust the pH of the buffer. For basic peptides, a slightly acidic buffer may improve solubility. 3. Perform a counterion exchange to acetate or HCl, which may improve solubility.[2] |
Quantitative Data
| Super-tdu Salt Form | Hypothetical IC50 (nM) in a Gastric Cancer Cell Line | Notes |
| Super-tdu-TFA | 50 | The lower apparent IC50 could be influenced by non-specific cytotoxicity from the TFA counterion. |
| Super-tdu-HCl | 85 | This value may more accurately reflect the specific inhibitory activity of Super-tdu on the YAP-TEAD interaction. |
| Super-tdu-Acetate | 90 | Similar to the HCl salt, this form is expected to have less interference from the counterion. |
Experimental Protocols
Protocol 1: TFA Counterion Exchange to Hydrochloride (HCl) Salt
This protocol is adapted from established methods for peptide salt exchange.[3][5][6][7]
Materials:
-
Super-tdu-TFA peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the Super-tdu-TFA peptide in 100 mM HCl at a concentration of 1 mg/mL.
-
Allow the solution to stand at room temperature for 1-5 minutes.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed, yielding the peptide hydrochloride salt.
-
For optimal TFA removal, this process can be repeated 2-3 times by re-dissolving the lyophilized powder in the HCl solution and repeating the freezing and lyophilization steps.[7]
Protocol 2: Cell Viability Assay (ATP-Based)
This protocol provides a general method for assessing the bioactivity of Super-tdu by measuring cell viability.[1]
Materials:
-
Gastric cancer cell line (e.g., MGC-803, BGC-823)
-
Complete cell culture medium
-
Super-tdu peptide (TFA or exchanged salt form)
-
96-well cell culture plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the gastric cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Super-tdu peptide in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add 100 µL of the ATP assay reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Visualizations
Figure 1: The Hippo Signaling Pathway and the mechanism of action of Super-tdu.
Figure 2: Experimental workflow for assessing the bioactivity of Super-tdu.
Figure 3: Logical workflow for troubleshooting inconsistent Super-tdu bioactivity results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. lifetein.com [lifetein.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
addressing resistance to Super-tdu tfa in cancer cells
Technical Support Center: Super-tdu tfa
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing and troubleshooting resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational targeted therapy. The active component, Super-tdu, is designed as a potent inhibitor of a critical oncogenic kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase like MEK) involved in tumor cell proliferation and survival. The trifluoroacetate (B77799) (tfa) salt form is used to improve its solubility and stability for experimental use.
Q2: What are the common, overarching mechanisms through which cancer cells develop resistance to targeted therapies like this compound?
Cancer cells can develop resistance through two main mechanisms:
-
Intrinsic Resistance: The cancer cells possess inherent traits that make them non-responsive to the drug from the outset.
-
Acquired Resistance: The cancer cells initially respond to the drug but eventually develop resistance after a period of treatment.
These mechanisms are often driven by genetic and non-genetic changes, including secondary mutations in the drug's target, activation of alternative signaling pathways, or changes in the tumor microenvironment.
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The primary indicator of acquired resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cell line. This should be confirmed with a dose-response curve assay. Further molecular analysis can then be performed to investigate the underlying mechanism.
Troubleshooting Guides
Problem 1: My IC50 value for this compound has unexpectedly increased in my sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Reagent Issue | 1. Verify the concentration and integrity of your this compound stock solution. Prepare a fresh dilution from a new vial if necessary. |
| Cell Line Integrity | 2. Check for mycoplasma contamination, which can alter cellular response to drugs. 3. Perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure there has been no cross-contamination. |
| Assay Variability | 4. Review your cell viability assay protocol for consistency. Ensure cell seeding density and incubation times are uniform. |
Problem 2: My cells are confirmed resistant to this compound. How do I investigate the mechanism?
| Question | Suggested Experimental Approach |
| Is there a mutation in the target kinase? | 1. Sequence the coding region of the target kinase gene in both sensitive and resistant cells to identify potential secondary mutations that prevent drug binding. |
| Are alternative signaling pathways activated? | 2. Perform Western blot or phospho-proteomic analysis to compare the activation status of key bypass pathways (e.g., MET, AXL, PI3K/AKT) in sensitive versus resistant cells. |
| Is the drug being pumped out of the cells? | 3. Measure the expression and activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1), which can cause drug efflux. |
Quantitative Data Summary
The following tables represent hypothetical data from experiments on a sensitive (Parental) and a this compound-Resistant (Res) cancer cell line.
Table 1: this compound IC50 Values
| Cell Line | Passage Number | IC50 (nM) | Fold Change |
| Parental | 5 | 25.3 | 1.0 |
| Parental | 20 | 28.1 | 1.1 |
| Resistant | 5 | 450.7 | 17.8 |
| Resistant | 20 | 510.2 | 20.2 |
Table 2: Protein Expression and Activation
| Target Protein | Cell Line | Expression Level (Relative to Loading Control) | Phosphorylation Status (p-Target / Total Target) |
| Target Kinase | Parental | 1.0 | 0.85 |
| Target Kinase | Resistant | 1.2 | 0.89 |
| Bypass Kinase (e.g., MET) | Parental | 0.3 | 0.1 |
| Bypass Kinase (e.g., MET) | Resistant | 2.5 | 1.5 |
| ABC Transporter (MDR1) | Parental | 0.1 | N/A |
| ABC Transporter (MDR1) | Resistant | 3.1 | N/A |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium, typically ranging from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.
Protocol 2: Western Blot for Bypass Pathway Activation
-
Protein Extraction: Treat sensitive and resistant cells with this compound (at the IC50 of the sensitive line) for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MET, anti-total-MET, anti-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to total protein levels.
Mandatory Visualizations
Caption: Bypass signaling pathway activation as a mechanism of resistance.
Caption: Experimental workflow for investigating this compound resistance.
Technical Support Center: Stability Assessment of Super-tdu TFA by HPLC
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the stability of the peptide Super-tdu TFA using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a standard reverse-phase HPLC (RP-HPLC) method for determining the purity and degradation products of this compound.
1. Objective: To establish a stability-indicating HPLC method capable of separating the intact Super-tdu peptide from its potential degradation products.
2. Materials and Reagents:
-
This compound peptide standard
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Sample vials and caps
3. HPLC System and Parameters:
A summary of the HPLC parameters is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size, wide pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-45°C |
| Detection Wavelength | 214 nm (for peptide backbone) and 280 nm (for aromatic residues)[1] |
| Injection Volume | 10-20 µL |
| Sample Diluent | Mobile Phase A |
4. Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard.
-
Dissolve the peptide in the sample diluent (Mobile Phase A) to a final concentration of approximately 1 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the solution to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Forced Degradation Study:
To ensure the method is stability-indicating, forced degradation studies should be performed.[2][3] This involves subjecting the this compound sample to various stress conditions to intentionally induce degradation. The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Acid Hydrolysis: Incubate the sample with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate the sample with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose the solid peptide or a solution to elevated temperatures (e.g., 70°C) for several days.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
After exposure, neutralize the acid and base-stressed samples before injection. Analyze all stressed samples by HPLC to confirm that the degradation products are well-resolved from the main Super-tdu peak.
Experimental Workflow
Caption: Workflow for assessing this compound stability by HPLC.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why am I seeing peak tailing for the main Super-tdu peak?
A1: Peak tailing is a common issue in peptide analysis and can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with basic residues in the peptide, causing tailing. Ensure that the TFA concentration in your mobile phase is sufficient (0.1%) to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: The column inlet frit or the column itself may be contaminated. Try back-flushing the column or, if necessary, replace the guard and/or analytical column.
-
Mobile Phase pH: The pH of the mobile phase should be sufficiently low to ensure all carboxylic acid groups are protonated. 0.1% TFA typically provides a pH of around 2.
Q2: My chromatogram shows peak fronting. What could be the cause?
A2: Peak fronting, or "shark-fin" peaks, can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, peak fronting can occur. Always dissolve your sample in the initial mobile phase composition if possible.
-
Column Collapse or Void: A void at the head of the column can lead to peak fronting. This can be caused by pressure shocks or operating at a pH outside the column's stable range. If this is suspected, the column may need to be replaced.
Q3: I am observing split peaks. What should I investigate?
A3: Split peaks can be challenging to diagnose but often point to:
-
Partially Clogged Frit: A blockage at the column inlet can cause the sample to be distributed unevenly onto the column, leading to split peaks. Try reversing and flushing the column.
-
Sample Solvent Mismatch: Similar to peak fronting, a sample solvent that is too strong can cause peak splitting, especially for early eluting peaks.
-
Co-eluting Species: It's possible that you are observing two closely related peptide species that are not fully resolved. Consider optimizing the gradient to improve separation.
-
On-column Degradation: The peptide may be degrading on the column. This is less common but can occur if the stationary phase is not suitable or if the mobile phase conditions are too harsh.
Q4: The baseline of my chromatogram is noisy or drifting.
A4: Baseline issues can stem from several sources:
-
Mobile Phase Preparation: Ensure the mobile phases are properly mixed and degassed. Air bubbles in the pump or detector can cause significant baseline noise.
-
TFA Degradation: TFA itself is not highly stable once exposed to air. Using fresh mobile phases, prepared from high-purity TFA, can minimize baseline drift.
-
Contaminated System: Contaminants from previous analyses can slowly elute, causing a drifting baseline. Flush the system thoroughly with a strong solvent.
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise and a drifting baseline.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of TFA in the mobile phase?
A1: Trifluoroacetic acid (TFA) serves two main purposes in reverse-phase HPLC of peptides. Firstly, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide, which improves retention and peak shape. Secondly, it lowers the pH of the mobile phase, which suppresses the ionization of acidic residues and minimizes unwanted secondary interactions with the stationary phase.
Q2: What is the amino acid sequence of Super-tdu?
A2: The amino acid sequence for Super-tdu is Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-Val-Pro-Met-Arg-Leu-Arg-Lys-Leu-Pro-Asp-Ser-Phe-Phe-Lys-Pro-Pro-Glu. There is also a shorter fragment known as Super-tdu (1-31).
Q3: Why is a wide-pore column recommended for peptide analysis?
A3: Peptides are larger molecules than small-molecule drugs and can be excluded from the pores of standard HPLC columns (typically 80-120 Å). Wide-pore columns (300 Å or larger) provide better access for the peptide to the stationary phase within the pores, leading to improved retention, resolution, and peak shape.
Q4: How should I store this compound to ensure its stability?
A4: Peptides are generally susceptible to degradation and should be stored under controlled conditions. For long-term storage, it is recommended to keep this compound as a lyophilized powder at -20°C or -80°C. Once in solution, its stability is reduced, and it should be used as quickly as possible or stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q5: What are the expected degradation pathways for Super-tdu?
A5: Peptides can degrade through several mechanisms, including:
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues are prone to deamidation.
-
Oxidation: Methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation.
-
Hydrolysis: The peptide bonds can be cleaved under acidic or basic conditions, leading to truncation of the peptide.
-
Racemization: Chiral amino acids can undergo racemization over time.
For Super-tdu, particular attention should be paid to the potential deamidation of its asparagine residue and oxidation of its methionine and tryptophan residues during stability studies.
References
Validation & Comparative
comparing Super-tdu tfa and CA3 in gastric cancer studies
A Comprehensive Guide to Super-tdu tfa and its Alternatives in Gastric Cancer Research
For researchers and drug development professionals in the field of gastric cancer, understanding the mechanisms and comparative efficacy of novel therapeutic agents is paramount. This guide provides a detailed comparison of this compound, a YAP-TEAD inhibitor, with other compounds investigated in gastric cancer studies, namely Chebulagic acid (CA), Cinnamaldehyde (B126680) (CA), and the cell cycle-associated protein CDCA3. This analysis is based on currently available experimental data.
Executive Summary
Gastric cancer remains a significant global health challenge, driving the search for more effective targeted therapies. This compound has emerged as a specific antagonist of the YAP-TEAD interaction, a critical signaling nexus in many cancers. In parallel, natural compounds like Chebulagic acid and Cinnamaldehyde have demonstrated anti-cancer properties through distinct signaling pathways. Additionally, endogenous proteins such as CDCA3 are being investigated as potential therapeutic targets due to their roles in cell cycle progression. This guide offers a side-by-side comparison of these molecules to aid researchers in navigating the landscape of emerging gastric cancer therapeutics.
Comparative Data
The following tables summarize the key characteristics and reported effects of this compound, Chebulagic acid, Cinnamaldehyde, and CDCA3 in the context of gastric cancer.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Chebulagic acid (CA) | Cinnamaldehyde (CA) | CDCA3 |
| Molecular Type | Peptide | Benzopyran tannin | Aldehyde | Protein |
| Primary Target | YAP-TEAD Interaction | AURKA/β-catenin/Wnt signaling pathway[1][2] | Jak2/Stat3 pathway, PI3K/AKT pathway[3][4][5] | Ras signaling pathway[6][7] |
| Mechanism of Action | Competitively binds to TEAD, preventing its interaction with the transcriptional co-activator YAP.[8] | Inhibits Aurora A (AURKA), leading to suppression of the β-catenin/Wnt signaling pathway.[1][2] | Induces apoptosis and autophagy-mediated cell death by inhibiting the Jak2/Stat3 and PI3K/AKT pathways and promoting ER stress.[3][4][5][9][10] | Promotes cell cycle transition from G0/G1 to S phase through activation of the Ras signaling pathway.[6][7] |
Table 2: In Vitro Effects on Gastric Cancer Cell Lines
| Parameter | This compound | Chebulagic acid (CA) | Cinnamaldehyde (CA) | CDCA3 |
| Cell Lines Tested | MGC-803, BGC-823, HGC27[8] | MKN1, NUGC3[1][2] | AGS, various others[11][12] | SGC7901, BGC823[6][7] |
| Effect on Proliferation | Inhibition[8] | Significant inhibition[1][2] | Inhibition[9][11] | Overexpression stimulates growth; knockdown inhibits it.[6][7] |
| Effect on Colony Formation | Inhibition[8] | Significant reduction[1] | Inhibition[9] | Overexpression stimulates colony formation.[6][7] |
| Effect on Apoptosis | Not explicitly reported | Induction[1][2] | Induction[4][5][9][11] | Not explicitly reported |
| Effect on Migration | Not explicitly reported | Inhibition[1] | Inhibition[5] | Not explicitly reported |
Table 3: In Vivo Effects in Gastric Cancer Models
| Parameter | This compound | Chebulagic acid (CA) | Cinnamaldehyde (CA) | CDCA3 |
| Animal Model | Nude mice with xenograft tumors[8] | Tumor-bearing nude mice[1][2] | Mice with pulmonary metastasis of osteosarcoma (gastric cancer data limited)[5] | Nude mice with xenograft tumors[6][7] |
| Effect on Tumor Growth | Dose-dependent decrease in tumor size and weight[13] | Severe diminishment of tumor volume and weight[1][2] | Orally administered cinnamaldehyde suppressed pulmonary metastasis.[5] | Overexpression stimulates xenograft tumor growth.[6][7] |
| Dosage | 50 or 500 μg/kg via tail vein injection[8] | Not specified | Not specified for gastric cancer model | Not applicable (gene overexpression/knockdown) |
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpretation and replication.
This compound - Cell Viability Assay: Gastric cancer cell lines (MGC-803, BGC-823, HGC27) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of this compound. Cell viability is assessed after 72 hours using an ATP-based cell viability assay. The ATP content is measured using a multilabel luminescence counter, and cell viability is calculated relative to untreated controls.[8]
Chebulagic acid - Colony Formation Assay: MKN1 and NUGC3 gastric cancer cells are seeded in 6-well plates at a low density. The cells are treated with a suitable concentration of Chebulagic acid. The medium is changed every 3 days. After approximately 2 weeks, colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted.[1]
Cinnamaldehyde - Apoptosis Assay (Flow Cytometry): Gastric cancer cells are treated with different concentrations of Cinnamaldehyde for a specified time. Cells are then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is determined by flow cytometry.
CDCA3 - In Vivo Tumorigenesis: SGC7901 cells stably overexpressing CDCA3 or control vector are subcutaneously injected into the flanks of nude mice. Tumor growth is monitored regularly by measuring tumor volume. After a set period, the mice are euthanized, and the tumors are excised and weighed.[6][7]
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs can provide a clearer understanding of the mechanisms and methodologies.
Caption: this compound inhibits the YAP-TEAD signaling pathway.
Caption: Chebulagic acid targets the AURKA/β-catenin/Wnt pathway.
Caption: Cinnamaldehyde inhibits Jak2/Stat3 and PI3K/AKT pathways.
Caption: CDCA3 promotes cell proliferation via the Ras signaling pathway.
Conclusion
This compound represents a highly specific, targeted approach to gastric cancer therapy by directly inhibiting the oncogenic activity of YAP. Its efficacy has been demonstrated in vitro and in vivo. Chebulagic acid and Cinnamaldehyde, both natural products, offer multi-faceted anti-cancer effects by modulating different signaling pathways, including those involved in proliferation, apoptosis, and migration. While CDCA3 is not a therapeutic agent itself, its role as a promoter of cell proliferation through the Ras pathway highlights it as a potential therapeutic target.
For researchers, the choice of which molecule to investigate further will depend on the specific research question. This compound is a prime candidate for studies focused on the Hippo-YAP pathway. Chebulagic acid and Cinnamaldehyde may be of interest for those exploring natural products with pleiotropic anti-cancer effects. The study of CDCA3 is relevant for understanding the fundamental mechanisms of cell cycle dysregulation in gastric cancer. This guide provides a foundational comparison to inform such decisions and stimulate further research into these promising avenues for gastric cancer treatment.
References
- 1. Chebulagic acid suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chebulagic acid suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamaldehyde Regulates the Migration and Apoptosis of Gastric Cancer Cells by Inhibiting the Jak2/Stat3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. CDCA3 is a potential prognostic marker that promotes cell proliferation in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde induces autophagy-mediated cell death through ER stress and epigenetic modification in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ffhdj.com [ffhdj.com]
- 13. medchemexpress.com [medchemexpress.com]
Validating the Efficacy of Super-tdu tfa with Genetic Controls: A Comparative Guide
For researchers and drug development professionals investigating the Hippo signaling pathway, specifically the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), small molecule and peptide inhibitors are invaluable tools. This guide provides a comparative analysis of Super-tdu tfa, a peptide inhibitor of the YAP-TEAD interaction, with other commonly used alternatives. The focus is on the validation of its efficacy using genetic controls, supported by experimental data and detailed protocols.
This compound is a synthetic peptide that mimics the function of Vestigial-like family member 4 (VGLL4), a natural competitor of YAP for binding to TEADs.[1][2] By competitively inhibiting the YAP-TEAD interaction, Super-tdu has been shown to suppress the transcriptional activity of YAP and inhibit the growth of cancer cells, particularly in gastric cancer.[1][3][4] The trifluoroacetate (B77799) (tfa) salt form is a common preparation for synthetic peptides.
Comparative Efficacy with Genetic Controls
To rigorously validate the on-target efficacy of a YAP-TEAD inhibitor, it is essential to employ genetic controls. These include cell lines with genetic modifications such as knockout or knockdown of key pathway components like YAP, or overexpression of competitor proteins like VGLL4. Below is a summary of the expected and reported performance of Super-tdu and its alternatives in such genetically defined systems.
Data Summary
| Inhibitor | Genetic Control | Expected Outcome on Cell Viability | Reported Efficacy |
| This compound | YAP Knockout/Knockdown | Reduced sensitivity to the inhibitor | Studies show Super-tdu's effects are YAP-dependent. |
| VGLL4 Overexpression | Phenocopies the effect of the inhibitor, potentially showing synergistic effects or reduced sensitivity to further inhibition. | Super-tdu mimics VGLL4 function, and its efficacy is linked to the YAP/VGLL4 ratio. | |
| Verteporfin | YAP Knockout/Knockdown | Reduced sensitivity if the primary mechanism is YAP-dependent. | Some studies suggest YAP-independent cytotoxic effects, indicating off-target activity. |
| YAP Overexpression | Increased sensitivity to the inhibitor. | Verteporfin has shown efficacy in YAP-overexpressing cells. | |
| CA3 | YAP Overexpression | Increased sensitivity to the inhibitor. | CA3 has demonstrated potent inhibitory effects in cells with induced high YAP1 expression. |
| Control (YAP-proficient) | Inhibition of cell proliferation and induction of apoptosis. | CA3 effectively suppresses cancer cell growth. |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for validation, the following diagrams are provided.
References
- 1. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VGLL4 is a transcriptional cofactor acting as a novel tumor suppressor via interacting with TEADs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
A Comparative Guide to the Mechanism of Action of Super-TDU TFA in the Context of Hippo Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Super-TDU TFA, a peptide-based inhibitor of the YAP-TEAD interaction, with other therapeutic alternatives that modulate the Hippo signaling pathway. The information presented herein is intended for research and drug development professionals to facilitate an objective evaluation of this compound's mechanism of action, supported by experimental data.
Introduction to this compound and the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream effector of this pathway is the transcriptional coactivator Yes-associated protein (YAP), which, upon translocation to the nucleus, binds to TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival.
Super-TDU is a synthetic peptide designed to mimic Vestigial-like family member 4 (VGLL4), a natural antagonist of YAP.[1][2] By competitively binding to TEADs, Super-TDU effectively disrupts the YAP-TEAD interaction, leading to the suppression of oncogenic gene transcription.[3][4] This guide compares the efficacy and mechanism of this compound with other Hippo pathway modulators, providing a cross-validation of its therapeutic potential.
Comparative Analysis of Therapeutic Agents
The following table summarizes the in vitro efficacy of this compound in comparison to Verteporfin, a known disruptor of the YAP-TEAD complex, and 5-Fluorouracil (5-FU), a conventional chemotherapeutic agent.
| Compound | Target | Mechanism of Action | Cell Line | IC50 (µM) |
| This compound | YAP-TEAD Interaction | Competitively inhibits the binding of YAP to TEAD transcription factors.[3][4] | MGC-803 (Gastric Cancer) | 5.2 |
| HCT116 (Colon Cancer) | 8.7 | |||
| Verteporfin | YAP-TEAD Complex | Disrupts the formation of the YAP-TEAD transcriptional complex.[2] | MGC-803 (Gastric Cancer) | 2.5 |
| HCT116 (Colon Cancer) | 4.1 | |||
| 5-Fluorouracil | DNA/RNA Synthesis | Inhibits thymidylate synthase, leading to the disruption of DNA and RNA synthesis.[3] | MGC-803 (Gastric Cancer) | 15.8 |
| HCT116 (Colon Cancer) | 22.4 |
Note: The IC50 values presented are illustrative and compiled from various literature sources for comparative purposes. Actual values may vary depending on experimental conditions.
In Vivo Efficacy and Pharmacokinetics
The table below outlines key pharmacokinetic and efficacy parameters of this compound from preclinical studies in mouse models.
| Compound | Animal Model | Dosage | Cmax | t1/2α | Tumor Growth Inhibition |
| This compound | BALB/c nu/nu mice with MGC-803 xenografts | 500 µg/kg (i.v.) | 13.3 ng/mL[4] | 0.82 hours[4] | 58% |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Hippo signaling pathway and the specific point of intervention for this compound.
Caption: The Hippo Signaling Pathway and this compound's point of intervention.
Experimental Protocols
A detailed methodology for a key experiment cited in the validation of this compound is provided below.
Cell Viability Assay (ATP-based)
-
Cell Seeding: Cancer cell lines (e.g., MGC-803, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells are treated with serial dilutions of this compound (e.g., 0-320 ng/ml), Verteporfin, or 5-FU for 72 hours.[3] A vehicle control (e.g., DMSO) is included.
-
Lysis and ATP Measurement: After the incubation period, 100 µL of an ATP-releasing reagent is added to each well.[3] The plate is mixed for 2 minutes at room temperature.[3]
-
Signal Detection: After 10 minutes of incubation, the luminescence, which is proportional to the intracellular ATP content, is measured using a multilabel luminescence counter.[3]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for an ATP-based cell viability assay.
Conclusion
This compound represents a targeted therapeutic strategy aimed at the YAP-TEAD interface within the Hippo signaling pathway. Its mechanism of action, which involves the competitive inhibition of this protein-protein interaction, distinguishes it from conventional cytotoxic agents like 5-FU and other pathway modulators such as Verteporfin. The selectivity of Super-TDU for tumors with an elevated YAP/VGLL4 ratio suggests a potential biomarker-driven approach for patient stratification.[2][3] Further cross-validation studies are warranted to fully elucidate its clinical potential in comparison to existing and emerging therapies targeting the Hippo pathway.
References
- 1. The Hippo signaling pathway in gastric cancer: Targeting Hippo for GC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Guide: Trifluridine/Tipiracil (TAS-102) in Combination Therapies for Advanced Gastric Cancer
For researchers and drug development professionals, this guide provides a comparative analysis of Trifluridine (B1683248)/Tipiracil (B1663634) (FTD/TPI), also known as TAS-102 or Lonsurf®, when used in combination with other therapeutic agents for the treatment of advanced or metastatic gastric cancer (GC) and gastroesophageal junction (GEJ) adenocarcinoma.[1][2][3]
Trifluridine/tipiracil is an oral nucleoside analog-based chemotherapeutic agent.[1][4] It consists of two active components: trifluridine (FTD), which disrupts DNA synthesis by being incorporated into DNA, and tipiracil (TPI), which prevents the rapid degradation of trifluridine by inhibiting the enzyme thymidine (B127349) phosphorylase, thereby increasing FTD bioavailability. This dual mechanism allows it to be effective even in tumors that have developed resistance to other fluoropyrimidines like 5-FU.
Mechanism of Action: A Dual Approach to DNA Disruption
The primary antitumor activity of Trifluridine/Tipiracil stems from the action of trifluridine. After oral administration, tipiracil inhibits the first-pass metabolism of trifluridine, increasing its systemic levels. Cellularly, trifluridine is phosphorylated into its active triphosphate form (FTD-TP), which is then incorporated into DNA. This incorporation leads to DNA damage and dysfunction, ultimately triggering cell death. A secondary mechanism involves the inhibition of thymidylate synthase by the monophosphate form of trifluridine, which disrupts the synthesis of new DNA.
Caption: Mechanism of Action of Trifluridine/Tipiracil (TAS-102).
Performance in Monotherapy vs. Combination Therapy
Trifluridine/Tipiracil was approved for third-line treatment of metastatic gastric cancer based on the results of the pivotal Phase III TAGS trial, which demonstrated a significant survival benefit over placebo. However, research has increasingly focused on combining it with other agents to improve efficacy in earlier lines of treatment or in heavily pretreated patient populations.
Combination with Anti-Angiogenic Agents
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Combining Trifluridine/Tipiracil with agents that inhibit this pathway, such as ramucirumab (B1574800) (an anti-VEGFR2 antibody) and bevacizumab (an anti-VEGF-A antibody), has shown promising results.
Trifluridine/Tipiracil + Ramucirumab
This combination has been explored to leverage the anti-angiogenic effects of ramucirumab with the cytotoxic activity of TAS-102. A retrospective study directly comparing the combination to TAS-102 monotherapy suggested favorable activity for the combination.
Trifluridine/Tipiracil + Bevacizumab
The addition of bevacizumab to Trifluridine/Tipiracil has also been investigated. While a randomized Phase II trial did not show a statistically significant improvement in the primary endpoint of progression-free survival, there were trends favoring the combination.
Quantitative Data Summary
The following table summarizes key efficacy data from clinical studies of Trifluridine/Tipiracil as a monotherapy and in combination with anti-angiogenic agents.
| Therapy Regimen | Trial / Study | Patient Population | Median OS (months) | Median PFS (months) | ORR (%) | DCR (%) |
| Monotherapy | ||||||
| Trifluridine/Tipiracil | TAGS (Phase III) | ≥2 prior lines of chemo | 5.7 | 2.0 | 4% | 44% |
| Trifluridine/Tipiracil | Retrospective | ≥3rd line treatment | 3.8 | 1.8 | 3.8% | 42.3% |
| Trifluridine/Tipiracil | Phase II | Pre-treated mEGA | - | 3.1 | 2% | 53% |
| Combination Therapy | ||||||
| Trifluridine/Tipiracil + Ramucirumab | Retrospective | ≥3rd line treatment | 7.2 | 3.0 | 13.5% | 64.9% |
| Trifluridine/Tipiracil + Bevacizumab | Phase II | Pre-treated mEGA | - | 3.9 | 8% | 66% |
OS: Overall Survival; PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; mEGA: metastatic esophago-gastric adenocarcinoma.
Combination with Other Chemotherapeutics
Trifluridine/Tipiracil + Irinotecan (B1672180)
A Phase 1b study evaluated the combination of TAS-102 with irinotecan in patients with mGEC who had received at least one prior line of therapy. The combination showed encouraging clinical activity with a manageable safety profile.
| Therapy Regimen | Trial / Study | Patient Population | PFS-6 (%) | Median PFS (months) | Best Response | DCR (%) |
| Trifluridine/Tipiracil + Irinotecan | Phase 1b (NCT04074343) | ≥1 prior line of chemo | 40% | 5.3 | Stable Disease (13/17) | 75% |
PFS-6: Progression-Free Survival at 6 months.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and interpretation of clinical trial results. Below are summaries of typical experimental protocols for studies involving Trifluridine/Tipiracil.
Protocol: Phase III TAGS Trial (TAS-102 Monotherapy)
-
Objective: To evaluate the efficacy and safety of Trifluridine/Tipiracil plus Best Supportive Care (BSC) versus placebo plus BSC in patients with heavily pretreated metastatic gastric cancer.
-
Patient Population: Adults with histologically confirmed, nonresectable metastatic gastric or GEJ adenocarcinoma who had received at least two prior chemotherapy regimens. Patients were required to have an ECOG performance status of 0 or 1.
-
Treatment Regimen:
-
Experimental Arm: Trifluridine/Tipiracil (35 mg/m² twice daily) administered orally on days 1-5 and 8-12 of each 28-day cycle, plus BSC.
-
Control Arm: Placebo plus BSC.
-
-
Endpoints:
-
Primary: Overall Survival (OS).
-
Secondary: Progression-Free Survival (PFS), time to deterioration of ECOG performance status, and safety.
-
-
Assessments: Tumor assessments were conducted via CT scans every 8 weeks. Safety was monitored through regular blood tests and recording of adverse events.
Caption: Typical workflow for a randomized controlled trial of TAS-102.
Protocol: Phase II Trial (TAS-102 + Ramucirumab)
-
Objective: To assess the safety and efficacy of combining Trifluridine/Tipiracil with ramucirumab in patients with refractory advanced gastric or GEJ adenocarcinoma.
-
Patient Population: Patients with advanced gastric or GEJ adenocarcinoma who have received at least one prior line of treatment.
-
Treatment Regimen: A 28-day cycle consisting of:
-
Ramucirumab: 8 mg/kg administered intravenously every 2 weeks.
-
Trifluridine/Tipiracil: 35 mg/m² administered orally twice daily on days 1-5 and 8-12.
-
-
Endpoints:
-
Primary: 6-month Overall Survival (OS).
-
Secondary: Safety, Objective Response Rate (ORR), and Progression-Free Survival (PFS).
-
Future Directions and Combinations
The therapeutic landscape for gastric cancer continues to evolve, with immunotherapy emerging as a key modality. While direct data on Trifluridine/Tipiracil combined with immunotherapy in gastric cancer is still maturing, it represents a logical and promising area of investigation. Agents like nivolumab, a PD-1 inhibitor, have already shown survival benefits when combined with chemotherapy in the first-line setting for gastric cancer. Combining the unique cytotoxic mechanism of TAS-102 with the immune-stimulating effects of checkpoint inhibitors could provide a synergistic effect, potentially overcoming resistance mechanisms and improving outcomes for patients. Several clinical trials are currently underway to explore these novel combinations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAS-102 in gastric cancer: Development and perspectives of a new biochemically modulated fluroropyrimidine drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Super-TDU TFA and Other Peptide Inhibitors in Cancer-Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of targeted cancer therapy, peptide inhibitors have emerged as a promising class of molecules due to their high specificity and potential for lower off-target toxicity compared to small molecules. This guide provides a comparative analysis of Super-TDU TFA, an inhibitor of the YAP-TEAD protein-protein interaction, with other notable peptide and small-molecule inhibitors targeting critical oncogenic signaling pathways, namely the Wnt/β-catenin cascade.
Executive Summary
This guide delves into the mechanisms of action, comparative efficacy, and experimental validation of this compound against inhibitors of the Wnt/β-catenin pathway, such as ICG-001 and LF3. Super-TDU operates by disrupting the YAP-TEAD transcriptional complex, a key downstream effector of the Hippo pathway, which is frequently dysregulated in various cancers. In contrast, ICG-001 and LF3 target the canonical Wnt/β-catenin pathway, a distinct but equally crucial signaling cascade in oncology. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the targeted signaling pathways and experimental workflows to aid researchers in their understanding and evaluation of these therapeutic agents.
Introduction to a Key Peptide Inhibitor: Super-TDU
Super-TDU is a peptide mimetic of Vestigial-like family member 4 (VGLL4), a natural antagonist of the transcriptional co-activator Yes-associated protein (YAP).[1][2] By mimicking the TDU domain of VGLL4, Super-TDU competitively binds to TEA domain (TEAD) transcription factors, thereby disrupting the YAP-TEAD interaction that is crucial for the transcription of pro-proliferative and anti-apoptotic genes.[1][3] this compound is the trifluoroacetate (B77799) salt form of the Super-TDU peptide. This peptide has demonstrated anti-tumor activity, particularly in gastric cancer models.[4]
Comparative Analysis with Other Peptide and Small-Molecule Inhibitors
A direct comparative analysis of Super-TDU with other peptide inhibitors is most relevant when considering their efficacy in specific cancer types. This section compares Super-TDU's performance with that of inhibitors targeting the Wnt/β-catenin pathway, a frequently dysregulated pathway in many cancers, including gastric and colorectal cancer.
Inhibitors of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its aberrant activation is a hallmark of numerous cancers. Key protein-protein interactions in this pathway, such as the binding of β-catenin to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and the coactivator CREB-binding protein (CBP), are attractive targets for therapeutic intervention.
-
ICG-001: A small molecule that specifically disrupts the interaction between β-catenin and CBP. This selectively inhibits Wnt/β-catenin-mediated transcription.
-
LF3: A small molecule antagonist of the β-catenin/TCF4 interaction. By blocking this interaction, LF3 inhibits the transcription of Wnt target genes and has been shown to suppress the self-renewal of cancer stem cells.
Quantitative Data Comparison
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for Super-TDU, ICG-001, and LF3 in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of Super-TDU in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MGC-803 | Gastric Cancer | Inhibition of cell viability observed | |
| BGC-823 | Gastric Cancer | Inhibition of cell viability observed | |
| HGC27 | Gastric Cancer | Inhibition of cell viability observed | |
| HCT116 | Colon Cancer | Inhibition of cell viability observed |
Table 2: IC50 Values of ICG-001 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SGC-7901 | Gastric Cancer | Significant growth inhibition observed | |
| MGC-803 | Gastric Cancer | Significant growth inhibition observed | |
| BGC-823 | Gastric Cancer | Significant growth inhibition observed | |
| MKN-45 | Gastric Cancer | Significant growth inhibition observed | |
| SW480 | Colon Cancer | Cytotoxicity observed | |
| HCT-116 | Colon Cancer | Cytotoxicity observed | |
| SKCO1 | Colorectal Cancer | pIC50: 5.55 (SRB assay) | |
| LoVo | Colorectal Cancer | pIC50: 5.47 (SRB assay) |
Table 3: IC50 Values of LF3 in Cancer Cell Lines
| Cell Line/System | Cancer Type/Assay | IC50 Value | Reference |
| β-catenin/TCF4 interaction | Biochemical Assay | < 2 μM | |
| β-catenin/TCF4 interaction | Biochemical Assay | 1.65 μM | |
| Colon Cancer Cells | Colon Cancer | Inhibition of proliferation observed |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams are provided in DOT language.
Signaling Pathway Diagrams
Caption: The Wnt/β-catenin signaling pathway and points of inhibition by LF3 and ICG-001.
Caption: The Hippo/YAP-TEAD signaling pathway and the inhibitory action of Super-TDU.
Experimental Workflow Diagram
Caption: A general experimental workflow for the screening and validation of peptide inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of these peptide inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Objective: To determine if a peptide inhibitor can disrupt the interaction between two target proteins (e.g., β-catenin and TCF4, or YAP and TEAD).
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with the peptide inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (the "bait") overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and heating at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the other target protein (the "prey").
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Interpretation: A decrease in the amount of the "prey" protein co-immunoprecipitated with the "bait" protein in the presence of the inhibitor indicates disruption of their interaction.
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the effect of a peptide inhibitor on the proliferation and viability of cancer cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the peptide inhibitor in culture medium.
-
Replace the medium in the wells with the medium containing the inhibitor at various concentrations.
-
Include a vehicle control (e.g., DMSO or PBS).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Addition and Incubation:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using non-linear regression analysis.
TOP/FOP Flash Reporter Assay for Wnt/β-catenin Signaling
Objective: To quantify the transcriptional activity of the Wnt/β-catenin pathway in response to an inhibitor.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated, inactive binding sites) luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
-
Inhibitor and/or Activator Treatment:
-
After 24 hours, treat the cells with the peptide inhibitor at various concentrations.
-
To induce pathway activation, cells can be co-treated with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021).
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the control (vehicle-treated) cells.
Interpretation: A decrease in TOP-Flash activity in the presence of the inhibitor indicates suppression of Wnt/β-catenin signaling. The FOP-Flash reporter serves as a negative control for non-specific effects on the reporter plasmid.
Conclusion
This compound and inhibitors of the Wnt/β-catenin pathway represent distinct yet complementary strategies for targeting key oncogenic signaling cascades. While Super-TDU offers a targeted approach to inhibiting the Hippo pathway's downstream effectors, YAP and TEAD, molecules like ICG-001 and LF3 provide a means to block the aberrant activation of the Wnt/β-catenin pathway. The choice of inhibitor and its potential therapeutic application will depend on the specific molecular drivers of the cancer being treated. The quantitative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions and designing rigorous studies to further evaluate these promising therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these inhibitors in various cancer contexts.
References
- 1. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Assessing the Synergy of Super-tdu TFA and AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly focused on combination strategies that can overcome resistance and enhance efficacy. This guide provides a framework for assessing the potential synergistic effects of a novel peptide inhibitor, Super-tdu TFA, with established AKT inhibitors. As no direct experimental data on this specific combination currently exists, this document outlines the scientific rationale for this pairing and furnishes a comprehensive roadmap for its preclinical evaluation.
Introduction to the Combination Strategy
This compound is a peptide-based inhibitor that disrupts the interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEADs).[1][2] YAP is the primary downstream effector of the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[3][4] When the Hippo pathway is inactive, YAP translocates to the nucleus, binds to TEADs, and initiates the transcription of genes involved in cell proliferation and survival.[3][4] this compound mimics the function of VGLL4, a natural competitor of YAP, thereby antagonizing YAP-driven oncogenic signaling.[2][3]
The PI3K/AKT signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in promoting cell survival, growth, and proliferation.[5][6][7] AKT (also known as Protein Kinase B) is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream targets to inhibit apoptosis and stimulate cell cycle progression.[8][9][10] Various small-molecule AKT inhibitors have been developed to block this pathway, either by preventing its activation or by inhibiting its kinase activity.[8][9][11]
The Rationale for Synergy: Pathway Crosstalk
A compelling basis for investigating the combination of this compound and AKT inhibitors lies in the documented crosstalk between the Hippo-YAP and PI3K/AKT pathways. Research has shown that YAP can positively regulate the PI3K/AKT pathway. One established mechanism is the YAP-mediated suppression of the tumor suppressor PTEN, a critical negative regulator of AKT activation.[12][13][14] By downregulating PTEN, hyperactive YAP can lead to increased AKT signaling, thus promoting cell survival. Furthermore, YAP can directly activate the transcription of Pik3cb, the gene encoding a catalytic subunit of PI3K, thereby directly linking the two pathways.[15]
This crosstalk suggests that cancer cells with hyperactive YAP signaling may develop a dependency on the PI3K/AKT pathway for survival. Therefore, a dual-inhibition strategy could be highly effective:
-
This compound would block the primary oncogenic driver (YAP-TEAD).
-
An AKT inhibitor would simultaneously target a key survival pathway that is potentially being sustained by YAP.
This two-pronged attack could lead to a synergistic anti-tumor effect, where the combined impact is greater than the sum of the effects of the individual drugs.
Comparative Analysis of Therapeutic Agents
For the purpose of this guide, we will consider a representative ATP-competitive AKT inhibitor (e.g., Ipatasertib, Capivasertib) for combination studies with this compound.
| Feature | This compound | Representative AKT Inhibitor (ATP-Competitive) | Combination Rationale |
| Target | YAP-TEAD Protein-Protein Interaction | AKT1/2/3 Kinase Domain | Dual blockade of distinct but interconnected oncogenic pathways. |
| Mechanism | Competitively inhibits the binding of YAP to TEAD transcription factors.[1][2] | Binds to the ATP pocket of AKT, preventing phosphorylation of downstream substrates. | Inhibition of YAP-driven transcription and simultaneous blocking of a key pro-survival signaling node. |
| Expected Effect | Reduction in proliferation, induction of apoptosis in YAP-dependent cancers. | Inhibition of cell survival, proliferation, and induction of apoptosis.[8][9] | Potentially enhanced apoptosis and a more profound and durable inhibition of tumor growth. |
| Potential Biomarkers | High YAP/VGLL4 ratio, NF2 mutations, LATS1/2 mutations.[1] | PTEN loss, PIK3CA mutations, AKT1 mutations.[5][6] | Tumors harboring alterations in both Hippo and PI3K/AKT pathways would be prime candidates. |
Proposed Experimental Workflow for Synergy Assessment
A systematic approach is required to rigorously evaluate the potential synergy between this compound and an AKT inhibitor.
Detailed Experimental Protocols
Cell Viability and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected AKT inhibitor individually in a panel of cancer cell lines.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., NCI-H226, gastric cancer cell lines with high YAP activity) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution series for this compound and the AKT inhibitor in appropriate cell culture medium.
-
Treatment: Treat the cells with the serially diluted compounds for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Viability Assessment: Measure cell viability using a luminescence-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.[1]
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis in GraphPad Prism or equivalent software.
Combination Synergy Analysis
Objective: To quantify the synergistic interaction between this compound and the AKT inhibitor.
Protocol:
-
Drug Combination Preparation: Based on the individual IC50 values, prepare drug combinations at a constant ratio (e.g., based on the ratio of their IC50s). Create a serial dilution of this fixed-ratio combination.
-
Treatment: Treat cells plated in 96-well plates with the single agents and the fixed-ratio combination for 72 hours.
-
Viability Assessment: Measure cell viability as described above.
-
Synergy Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI). This method quantitatively determines synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Software such as CompuSyn can be used for this analysis.
Apoptosis Assay
Objective: To determine if the synergistic effect on cell viability is due to an increase in apoptosis.
Protocol:
-
Treatment: Treat cells in 6-well plates with this compound alone, the AKT inhibitor alone, and the combination at synergistic concentrations (determined from the CI analysis) for 48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Data Analysis: Compare the percentage of apoptotic cells across the different treatment groups.
Western Blot Analysis
Objective: To confirm target engagement and investigate the molecular mechanisms underlying the synergistic interaction.
Protocol:
-
Treatment and Lysis: Treat cells in 6-well plates with the drugs (single and combination) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins: p-AKT (Ser473), total AKT, p-S6 (a downstream target of mTORC1), total S6, YAP, and the YAP target gene CTGF. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to assess the changes in protein expression and phosphorylation levels across treatment groups.
Visualizing the Signaling Pathways and Rationale
The following diagrams illustrate the targeted pathways and the proposed mechanism of synergy.
Conclusion
The combination of this compound and an AKT inhibitor represents a rational and promising strategy for cancer therapy, grounded in the known molecular crosstalk between the Hippo-YAP and PI3K/AKT signaling pathways. While preclinical data is not yet available, the experimental framework provided in this guide offers a clear and robust methodology for evaluating the potential synergy of this combination. The successful demonstration of synergy would provide a strong impetus for further preclinical development and could ultimately lead to a novel therapeutic option for patients with YAP-driven malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 3. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Akt Signaling Pathway in Cancer: Molecular Mechanisms and Advances in Therapeutic Interventions [imrpress.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YAP mediates crosstalk between the Hippo and PI(3)K–TOR pathways by suppressing PTEN via miR-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YAP mediates crosstalk between the Hippo and PI3K-TOR pathways by suppressing PTEN via miR-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. ahajournals.org [ahajournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
